Methyl 2-(trifluoromethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAMDSWNZBTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955947 | |
| Record name | Methyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-96-7 | |
| Record name | Methyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(Trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(trifluoromethyl)benzoate is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable building block in modern organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.
Core Chemical Properties
This compound is a colorless to nearly colorless liquid at room temperature.[1] The trifluoromethyl group at the ortho position significantly influences its electronic properties and reactivity.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 344-96-7 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.31 g/cm³ | [1] |
| Boiling Point | 105 °C at 25 mmHg; 207 °C (estimated at atmospheric pressure) | [1][2] |
| Melting Point | Below room temperature (as it is a liquid) | |
| Refractive Index | n20/D 1.450 | [1] |
| Solubility | Poorly soluble in water; miscible with organic solvents. | [1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol, using a strong acid as a catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a general procedure adapted from established Fischer esterification methods for benzoic acid derivatives.[3][4][5]
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
Biological Activity
Currently, there is limited publicly available information detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role in the life sciences is as a crucial intermediate for the synthesis of more complex, biologically active molecules. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
One study investigated the biodegradation of the related compound, meta-trifluoromethylbenzoate, by aerobic bacteria.[6] This research focused on the catabolic pathway in microorganisms and did not elucidate a signaling pathway within the context of drug development in higher organisms.
Logical Relationships in Synthesis
The synthesis of trifluoromethyl benzoates can be approached through a multi-step process starting from the corresponding methylbenzoyl chloride. This pathway highlights the introduction of the trifluoromethyl group, a key functionalization in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. studylib.net [studylib.net]
- 6. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(trifluoromethyl)benzoate CAS number and physical data
An In-depth Technical Guide to Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document also outlines a detailed experimental protocol for its synthesis via Fischer-Speier esterification and presents a logical workflow for its preparation and purification.
Core Compound Information
Synonyms: 2-(Trifluoromethyl)benzoic acid methyl ester, Methyl α,α,α-trifluoro-o-toluate
Physical and Chemical Data
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O₂ | [2][3] |
| Molecular Weight | 204.15 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 98 °C | [4] |
| Density | 1.306 g/cm³ | [4] |
| Refractive Index | 1.455 | [4] |
| Storage Temperature | Room Temperature, sealed in a dry place | [4] |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-(trifluoromethyl)benzoic acid and methanol via a Fischer-Speier esterification reaction. This method is adapted from established procedures for the esterification of structurally similar aromatic carboxylic acids.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Anhydrous Methanol (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, typically from 4 to 12 hours. The presence of the electron-withdrawing trifluoromethyl group and steric hindrance at the ortho position may necessitate longer reaction times or result in lower yields.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Biological Significance
While this compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, there is currently no publicly available information detailing its direct involvement in specific biological signaling pathways. Its utility lies in the introduction of the trifluoromethyl group into larger molecules, which can enhance properties such as lipophilicity and metabolic stability. Further research is required to elucidate the precise mechanisms of action of the final drug products synthesized from this intermediate.
References
The Trifluoromethylaryl Moiety: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to the Mechanism of Action of Methyl 2-(trifluoromethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. The trifluoromethyl group (CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties, thereby enhancing binding affinity and overall efficacy.[1] Methyl 2-(trifluoromethyl)benzoate serves as a critical chemical intermediate, a versatile building block for the synthesis of a diverse array of therapeutic agents. While the parent molecule is primarily a synthetic precursor, its derivatives have shown significant promise across a range of therapeutic areas, including neuroscience, oncology, and infectious diseases. This technical guide provides an in-depth exploration of the mechanisms of action for several key classes of drugs derived from this important scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
I. Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2 (mGluR2) for Neuropsychiatric Disorders
Derivatives of this compound have been instrumental in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). These receptors are implicated in the pathophysiology of anxiety and schizophrenia.[2] PAMs offer a sophisticated therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This can lead to a more nuanced and potentially safer pharmacological effect.[3]
A. Mechanism of Action
mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[3] This ultimately dampens excessive glutamatergic neurotransmission, a key factor in several neuropsychiatric disorders.[4] mGluR2 PAMs, such as Biphenyl-indanone A (BINA) and THIIC, bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling.[2][5]
Caption: Signaling pathway of mGluR2 positive allosteric modulation.
B. Quantitative Data
The following table summarizes the in vitro potency of representative mGluR2 PAMs.
| Compound | Target | Assay Type | EC50 | Reference |
| Biphenyl-indanone A (BINA) | mGluR2 | Glutamate potentiation | 111 nM | [6] |
| THIIC | mGluR2 | Glutamate potentiation | 23 nM | [3] |
C. Experimental Protocols
In Vitro Glutamate Potentiation Assay:
-
Cell Culture: HEK293 cells stably expressing human mGluR2 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Principle: The potentiation of glutamate-induced intracellular calcium mobilization is measured in the presence of the test compound. A chimeric G-protein (e.g., Gαqi5) is often co-expressed to couple the Gi/o-linked mGluR2 to the calcium signaling pathway.
-
Procedure: a. Cells are seeded into 96-well plates and grown to confluence. b. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. c. The cells are washed and incubated with varying concentrations of the test compound (PAM) for 15-30 minutes. d. A sub-maximal concentration of glutamate (EC20) is added to the wells. e. The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
II. Inhibitors of the Pentose Phosphate Pathway for Oncology
Certain methyl benzoate derivatives have been identified as inhibitors of key enzymes in the pentose phosphate pathway (PPP), a metabolic route crucial for cancer cell proliferation and survival.[7] The PPP provides cancer cells with NADPH for antioxidant defense and precursors for nucleotide biosynthesis.[8]
A. Mechanism of Action
These derivatives act as inhibitors of Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), the rate-limiting enzymes of the PPP.[7] By inhibiting these enzymes, the compounds disrupt the production of NADPH, leading to an increase in reactive oxygen species (ROS) and oxidative stress. This can trigger downstream events such as ER stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[8]
Caption: Workflow for the evaluation of PPP inhibitors.
B. Quantitative Data
The inhibitory activity of methyl 4-amino benzoate derivatives against key PPP enzymes is presented below.[7]
| Compound | Target | IC50 (µM) |
| Derivative 1 | G6PD | 100.8 |
| Derivative 2 | G6PD | 150.2 |
| Derivative 3 | G6PD | 280.5 |
| Derivative 4 | G6PD | 430.8 |
| Derivative 1 | 6PGD | 350.1 |
| Derivative 2 | 6PGD | 206.0 |
| Derivative 3 | 6PGD | 480.7 |
| Derivative 4 | 6PGD | 693.2 |
C. Experimental Protocols
G6PD Inhibition Assay:
-
Enzyme Source: Purified human G6PD can be obtained from commercial sources or expressed and purified from recombinant systems.
-
Assay Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which can be monitored by the increase in absorbance at 340 nm.
-
Procedure: a. The reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer (pH 8.0), MgCl2, and NADP+. b. Varying concentrations of the inhibitor (methyl benzoate derivative) are added to the wells and pre-incubated with the G6PD enzyme for a defined period (e.g., 10 minutes) at 37°C. c. The reaction is initiated by the addition of the substrate, glucose-6-phosphate. d. The increase in absorbance at 340 nm is monitored kinetically over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curves. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response model.
III. Covalent Inhibitors of SARS-CoV-2 Main Protease for Antiviral Therapy
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[9] Benzodiazepine derivatives, which can be synthesized from trifluoromethyl-substituted precursors, have emerged as a novel class of potent Mpro inhibitors.[10]
A. Mechanism of Action
These benzodiazepine derivatives act as covalent inhibitors of Mpro.[9] The inhibitor contains a reactive "warhead," such as a chloroacetyl group, which forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[11] This irreversible binding permanently inactivates the enzyme, thereby halting the processing of viral polyproteins and blocking viral replication.[9]
Caption: Covalent inhibition of SARS-CoV-2 Mpro by a benzodiazepine derivative.
B. Quantitative Data
A key example from this class demonstrates potent inhibition of the SARS-CoV-2 main protease.
| Compound | Target | IC50 (µM) | Reference |
| Methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][9][7]-diazepine-7-carboxylate (11a) | SARS-CoV-2 Mpro | 0.180 ± 0.004 | [9][10] |
C. Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based):
-
Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro and a fluorogenic substrate containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) are required.
-
Assay Principle: The substrate contains a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure: a. The assay is performed in a 96- or 384-well plate in a buffer containing Tris-HCl, EDTA, and DTT. b. Recombinant Mpro is pre-incubated with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation. c. The enzymatic reaction is initiated by adding the FRET substrate. d. The fluorescence intensity is measured over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).
-
Data Analysis: The initial reaction velocities are determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the percent inhibition versus the inhibitor concentration and fitting the curve using non-linear regression.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of pharmacologically active compounds. The derivatives highlighted in this guide demonstrate the versatility of the trifluoromethylaryl scaffold in designing molecules that can potently and specifically modulate key biological targets. From the allosteric modulation of GPCRs in the central nervous system to the inhibition of critical metabolic and viral enzymes, these compounds represent promising leads for the development of novel therapeutics to address significant unmet medical needs. The detailed mechanisms, quantitative data, and experimental protocols provided herein serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphenyl-indanones: allosteric potentiators of the metabotropic glutamate subtype 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Technical Guide to the Applications of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)benzoate is a versatile aromatic ester that has garnered significant attention in various scientific and industrial fields. Its chemical structure, featuring a trifluoromethyl (-CF3) group at the ortho position of a methyl benzoate, imparts unique properties that make it a valuable intermediate and building block in organic synthesis.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it particularly useful in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in medicinal chemistry and organic synthesis, supported by experimental details and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 344-96-7 | [1][4] |
| Molecular Formula | C9H7F3O2 | [1][4][5] |
| Molecular Weight | 204.15 g/mol | [1][4][6][5] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 105 °C/25 mmHg | [1][4] |
| Density | 1.31 g/cm³ (approx.) | [1][4] |
| Refractive Index | n20D 1.45 | [1] |
| Purity | ≥ 98% (GC) | [1][7] |
Core Applications
This compound is a key starting material and intermediate in several areas of chemical science. Its applications are primarily driven by the unique properties conferred by the trifluoromethyl group.
Pharmaceutical Development
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[3] this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The -CF3 group can improve:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as Cytochrome P450s.[3] This can prolong the half-life of a drug in the body.
-
Binding Affinity: The high electronegativity of fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can modulate the electronic environment of a molecule to enhance interactions with biological targets.[3]
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its target.[3]
Agrochemicals
In the agricultural sector, this compound is used in the formulation of herbicides and insecticides.[1] The trifluoromethyl group in the resulting active ingredients can enhance their efficacy and stability, leading to more effective pest control solutions.[1]
Material Science
The unique thermal and chemical stability imparted by the trifluoromethyl moiety makes this compound a valuable component in material science.[1] It is incorporated into polymer formulations to develop high-performance materials with enhanced thermal stability and chemical resistance, which are crucial for applications in electronics and the automotive industry.[1]
Synthesis of this compound
The synthesis of trifluoromethyl benzoates, including the ortho-isomer, often involves a multi-step process starting from the corresponding methyl-substituted benzoic acid. A general pathway is outlined below.
General Synthetic Workflow
Example Experimental Protocol: Synthesis of Methyl 3-(trifluoromethyl)benzoate
While a specific protocol for the 2-isomer was not detailed in the provided results, a patent describes the synthesis of the 3-isomer, which follows a similar chemical logic.[8][9]
Step 1: Side-chain Chlorination
-
Reactants: m-methyl benzoyl chloride, chlorine gas.
-
Conditions: The reaction is carried out under illumination at a temperature of 80°C to 150°C (preferably 120°C to 135°C).[8] A tower reactor with an external light source is the preferred setup.[8]
-
Product: m-trichloromethyl benzoyl chloride.
Step 2: Fluorination
-
Reactants: m-trichloromethyl benzoyl chloride, anhydrous hydrogen fluoride (HF).
-
Conditions: The reaction is conducted in an autoclave. The molar ratio of anhydrous HF to the benzoyl chloride is between 3:1 and 20:1.[8] The reaction proceeds for 1 to 20 hours at a temperature of 60°C to 150°C and a pressure of 1.0 MPa to 4.0 MPa.[8]
-
Product: m-trifluoromethyl benzoyl fluoride.
Step 3: Esterification
-
Reactants: m-trifluoromethyl benzoyl fluoride, methanol.
-
Conditions: Methanol serves as both a reactant and a solvent. The reaction is carried out under reflux conditions for 1 to 10 hours (preferably 6-8 hours).[8] An acid binding agent like light calcium carbonate is used.[8]
-
Product: Methyl 3-(trifluoromethyl)benzoate.
Derivatives and Their Activities
The utility of this compound is further demonstrated by the biological activities of its derivatives. While specific quantitative data on derivatives of the 2-isomer is limited in the search results, related structures provide insight into the potential of this class of compounds. For instance, various acylated benzo- and naphthohydroquinones have been studied for their antifungal properties.[10]
| Compound Class | Biological Activity | Target Organisms | Reference |
| 2-Acyl-1,4-benzohydroquinones | Antifungal | Candida species, Rhizopus oryzae | [10] |
| Benzoate Derivatives (general) | Bacteriostatic, Fungistatic | Bacteria, Fungi | [11] |
| Methyl Benzoate | Insecticidal, Fumigant, Repellent | Various insect pests | [11] |
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its unique structural and electronic properties, conferred by the strategically placed trifluoromethyl group, make it an invaluable tool for developing new pharmaceuticals with enhanced pharmacokinetic profiles, robust agrochemicals, and high-performance materials. The synthetic pathways to this compound are well-established, ensuring its availability for a wide range of research and development activities. As the demand for more effective and stable chemical entities grows, the importance of building blocks like this compound is set to increase, promising further innovations across multiple scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. This compound | 344-96-7 [chemicalbook.com]
- 5. This compound | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 344-96-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 9. Synthesis method of o-trifluoromethyl methyl benzoate, m-trifluoromethyl methyl benzoate and p-trifluoromethyl methyl benzoate (2017) | Xia Kai [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Trifluoromethylated Benzoic Acids: From Serendipitous Discovery to Rational Drug Design
Abstract
The strategic incorporation of the trifluoromethyl (–CF3) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth exploration of a critical subclass of these molecules: trifluoromethylated benzoic acids. We will trace their historical origins from the foundational work in organofluorine chemistry to their current status as indispensable building blocks in drug discovery. This paper will elucidate the evolution of synthetic methodologies, from classical, harsh-condition reactions to sophisticated modern protocols, and will examine the unique physicochemical properties that make these compounds so valuable to researchers, scientists, and drug development professionals.
The Rise of a Privileged Moiety: Why the Trifluoromethyl Group Matters
In the intricate process of drug design, the addition of a trifluoromethyl (CF3) group to a molecular scaffold is a powerful and frequently employed strategy.[1] This is not an arbitrary choice but a decision rooted in the unique and predictable effects the CF3 group has on a molecule's properties.[2] Its high electronegativity, comparable to that of chlorine, and significant lipophilicity offer a suite of advantages for the medicinal chemist.[3]
Key benefits conferred by the CF3 group include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymatic processes.[2][4] This often translates to a longer drug half-life, improved bioavailability, and a more predictable dosing regimen.[4]
-
Increased Lipophilicity : The CF3 group can significantly increase a molecule's lipophilicity, which can improve its ability to penetrate cellular membranes and cross biological barriers like the blood-brain barrier.[2][4] This is a critical factor for drugs targeting the central nervous system.
-
Modulation of Acidity and Basicity : The potent electron-withdrawing nature of the CF3 group can drastically alter the pKa of nearby functional groups. For instance, its presence on a benzoic acid ring increases the acidity of the carboxylic acid. Conversely, it can lower the basicity of amine groups.[3]
-
Improved Binding Affinity : The steric and electronic properties of the CF3 group can fine-tune a molecule's interaction with its biological target, often leading to increased binding affinity, potency, and selectivity.[4][5]
These properties have led to the incorporation of the CF3 group into numerous blockbuster drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[3][6] The journey of trifluoromethylated benzoic acids, specifically, provides a compelling narrative of chemical innovation and its impact on medicine.
Historical Trajectory: The Genesis of Trifluoromethylated Aromatics
The story of trifluoromethylated benzoic acids begins not with the acids themselves, but with the pioneering efforts to tame fluorine and introduce the CF3 group onto an aromatic ring.
The Swarts Reaction: Taming Fluorine
The late 19th century was a period of intense discovery in halogen chemistry. The critical breakthrough for organofluorine synthesis came from Belgian chemist Frédéric Jean Edmond Swarts. In 1892, Swarts developed a robust method for halogen exchange, demonstrating that the reaction of benzotrichloride with antimony fluoride (SbF3) could efficiently produce benzotrifluoride.[7][8] This process, now known as the Swarts reaction, was the first practical method for introducing fluorine into organic compounds and laid the industrial foundation for producing trifluoromethylated aromatics.[7][9]
dot
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. ck12.org [ck12.org]
An In-depth Technical Guide to the Structural Analogs of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)benzoate is an aromatic ester that, along with its structural analogs, serves as a crucial building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl (-CF3) group is of particular strategic importance in drug design. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, the analogs of this compound are of considerable interest to researchers engaged in the discovery and development of novel therapeutic agents and other advanced materials.
This technical guide provides a comprehensive overview of the key structural analogs of this compound, focusing on their synthesis, physicochemical properties, and known biological relevance. While direct biological activity data for these simple benzoate esters is limited, this document will explore the established roles of the trifluoromethylphenyl motif in more complex bioactive molecules, thereby highlighting the potential applications of these analogs as key intermediates.
Core Structural Analogs and Physicochemical Properties
The primary structural analogs of this compound are its positional isomers, Methyl 3-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate, along with their corresponding carboxylic acid precursors. The physicochemical properties of these core compounds are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Methyl (Trifluoromethyl)benzoate Isomers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 344-96-7 | C₉H₇F₃O₂ | 204.15 | 105 °C / 25 mmHg | |
| Methyl 3-(trifluoromethyl)benzoate | 2557-13-3 | C₉H₇F₃O₂ | 204.15 | 198 °C | |
| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | C₉H₇F₃O₂ | 204.15 | 94-95 °C / 21 mmHg |
Table 2: Physicochemical Properties of (Trifluoromethyl)benzoic Acid Isomers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 | |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C₈H₅F₃O₂ | 190.12 | 103-105 | |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | 141-144 |
Experimental Protocols: Synthesis of Methyl (Trifluoromethyl)benzoate Analogs
The most common and direct method for the synthesis of methyl (trifluoromethyl)benzoate analogs is the esterification of the corresponding (trifluoromethyl)benzoic acid with methanol, typically under acidic conditions. A modern and efficient approach involves the use of a heterogeneous catalyst, which simplifies purification and catalyst recovery.
Detailed Experimental Protocol: Heterogeneous Catalytic Esterification of (Trifluoromethyl)benzoic Acids
This protocol is adapted from a method utilizing a metal-organic framework (MOF) as a heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids.
Materials:
-
(Trifluoromethyl)benzoic acid isomer (e.g., 2-, 3-, or 4-(trifluoromethyl)benzoic acid)
-
Methanol (anhydrous)
-
UiO-66-NH₂ catalyst (or a similar solid acid catalyst)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (trifluoromethyl)benzoic acid (1.0 eq), the UiO-66-NH₂ catalyst (typically 5-10 mol%), and anhydrous methanol (serving as both reactant and solvent, in large excess).
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration, washing with a small amount of the reaction solvent.
-
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl (trifluoromethyl)benzoate.
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Biological Activity and Applications in Drug Discovery
Direct quantitative biological data, such as IC50 or Ki values, for this compound and its simple positional isomers are not extensively reported in the public domain. This suggests that their primary role is as versatile intermediates in the synthesis of more complex, biologically active molecules rather than as therapeutic agents themselves.
The trifluoromethyl group is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its incorporation can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the in vivo half-life of a drug.
-
Increased Lipophilicity: The -CF3 group increases the molecule's ability to cross cell membranes.
-
Improved Binding Affinity: The electronic properties of the -CF3 group can lead to stronger interactions with protein targets.[2]
The inhibitory activity of more complex trifluoromethyl-containing compounds on enzymes like carboxylesterases has been documented.[3][4] For example, trifluoromethyl ketones are known to be potent inhibitors of these enzymes.[5] This highlights the potential for molecules derived from trifluoromethylbenzoate analogs to target specific enzymatic pathways.
Visualizations
Synthesis Workflow
The general workflow for the synthesis of methyl (trifluoromethyl)benzoate analogs from their corresponding benzoic acids is depicted below.
Role in Drug Discovery
The following diagram illustrates the logical relationship of how structural analogs of this compound are utilized as building blocks in the drug discovery pipeline.
Conclusion
While this compound and its structural isomers may not possess significant intrinsic biological activity, their importance as foundational scaffolds in medicinal chemistry and materials science is well-established. The trifluoromethyl group imparts unique and highly desirable properties to molecules, making these simple esters valuable precursors for the synthesis of novel and effective compounds. This guide provides researchers with the fundamental information needed to synthesize, characterize, and strategically employ these key building blocks in their research and development endeavors. Further investigation into the direct biological effects of these simple esters could represent an underexplored area of research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolomics.se [metabolomics.se]
- 5. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
| Identifier | Value |
| IUPAC Name | methyl 2-(trifluoromethyl)benzoate |
| Synonyms | 2-(Trifluoromethyl)benzoic acid methyl ester, Methyl α,α,α-trifluoro-o-toluate |
| CAS Number | 344-96-7 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Density | 1.31 g/cm³ |
| Boiling Point | 105 °C at 25 mmHg |
Qualitative Solubility in Common Laboratory Solvents
The solubility of an ester is primarily determined by its ability to form hydrogen bonds and the overall polarity of the molecule.[1][2] While esters cannot donate hydrogen bonds, the oxygen atoms in the carbonyl and ether groups can act as hydrogen bond acceptors, allowing for some solubility in protic solvents like water, especially for smaller esters.[3][4] However, the bulky aromatic ring and the hydrophobic trifluoromethyl group in this compound are expected to significantly limit its aqueous solubility.
Conversely, the presence of the trifluoromethyl group is known to enhance solubility in various organic solvents.[5][6] This is attributed to the lipophilic nature of the C-F bond and the ability of fluorinated compounds to engage in favorable interactions with a range of organic media.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common laboratory solvents, categorized by their polarity.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Protic, Polar | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring and trifluoromethyl group outweigh the hydrogen bond accepting capability of the ester group. |
| Methanol | Protic, Polar | Soluble | The small alkyl chain of methanol and its ability to act as a hydrogen bond donor facilitate interaction with the ester. |
| Ethanol | Protic, Polar | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. |
| Acetone | Aprotic, Polar | Soluble | The polar aprotic nature of acetone allows for effective dissolution of the polar ester group. |
| Dichloromethane | Aprotic, Nonpolar | Soluble | As a common solvent for a wide range of organic compounds, it is expected to readily dissolve this compound. |
| Chloroform | Aprotic, Nonpolar | Soluble | Similar to dichloromethane, chloroform is a versatile organic solvent in which the compound is likely to be soluble. |
| Ethyl Acetate | Aprotic, Polar | Soluble | The "like dissolves like" principle suggests good solubility in this ester-based solvent. |
| Toluene | Aprotic, Nonpolar | Soluble | The aromatic nature of toluene will facilitate the dissolution of the benzene ring in the solute. |
| Hexane | Aprotic, Nonpolar | Soluble to Moderately Soluble | While the compound has polar features, the overall lipophilicity should allow for at least moderate solubility in this nonpolar alkane. |
Experimental Protocol for Solubility Determination
The following is a general and adaptable experimental protocol for the gravimetric determination of the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved microparticles. Record the exact volume of the filtered aliquot.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the solute.
-
Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator.
-
-
Gravimetric Analysis:
-
Once the solvent has completely evaporated, place the evaporation dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the following formulas:
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100
Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of aliquot (L)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Long-Term Stability and Storage of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors influencing the long-term stability of Methyl 2-(trifluoromethyl)benzoate and the recommended conditions for its storage. While specific long-term stability studies on this compound are not extensively published, this document outlines potential degradation pathways based on the chemical structure and provides standardized protocols for stability assessment in line with industry best practices and regulatory guidelines.
Physicochemical Properties and Recommended Storage
This compound is a colorless liquid that is poorly soluble in water but miscible with many organic solvents.[1] Its stability is influenced by temperature, humidity, light, and pH. For optimal long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Some suppliers suggest storage at room temperature, while others recommend a cool and dark place, with temperatures below 15°C.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (ideally <15°C) or Room Temperature | To minimize the rate of potential thermal degradation. |
| Humidity | Dry environment | To prevent hydrolytic degradation of the ester functional group. |
| Light | Protected from light (e.g., in an amber vial) | To avoid potential photodegradation. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage | To minimize oxidative degradation. |
| Container | Tightly sealed, inert material (e.g., glass) | To prevent contamination and evaporation. |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Hydrolysis
The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2][3] This reaction would yield 2-(trifluoromethyl)benzoic acid and methanol. The trifluoromethyl group, being strongly electron-withdrawing, may influence the rate of hydrolysis compared to unsubstituted methyl benzoate.
Oxidation
While the benzene ring is relatively stable, oxidative conditions, potentially initiated by light or the presence of oxidizing agents, could lead to the formation of various oxidation products. Reactions with free radicals could potentially lead to the formation of benzoic acid and its derivatives.[4]
Photodegradation
Aromatic esters can be susceptible to photodegradation upon exposure to UV light.[5] The energy from the light can lead to the cleavage of bonds, potentially resulting in the formation of radical species and subsequent degradation products.
Thermal Degradation
At elevated temperatures, thermal decomposition may occur, although specific pathways for this compound are not well-documented.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to accelerate degradation and help in the development of stability-indicating analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A).[6][7][8]
The following are generalized protocols for forced degradation studies. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method can detect the degradation products without the parent peak being completely consumed.[9]
Hydrolytic Stability
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours), with periodic sampling.
-
Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound as described above.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period, with periodic sampling.
-
Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound in a mixture of the organic solvent and water.
-
Heat the solution as in the acid hydrolysis protocol.
-
Take samples at specified time points for analysis.
-
Oxidative Stability
-
Prepare a solution of this compound (1 mg/mL).
-
Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Take samples at specified time points for analysis.
Photostability
-
Expose a solid sample and a solution (1 mg/mL) of this compound to a light source according to ICH Q1B guidelines.[6] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
Thermal Stability
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 60-80°C).
-
Expose the sample for a specified period (e.g., 1-2 weeks).
-
Analyze the sample at specified time points.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Analytical Methodologies for Stability Testing
Stability-indicating analytical methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the stability of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10 µL |
| Detector | UV Diode Array Detector (DAD) at a suitable wavelength (e.g., 230 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile degradation products.
Table 3: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250°C |
| Oven Program | A temperature gradient program (e.g., starting at 50°C, ramping to 280°C) |
| Ion Source Temperature | 230°C |
| Mass Range | 50-500 amu |
Data Presentation of Stability Studies
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and interpretation. The following tables are examples of how stability data could be presented.
Table 4: Example of Long-Term Stability Data (25°C / 60% RH)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | Colorless liquid |
| 3 | 99.7 | 0.3 | Colorless liquid |
| 6 | 99.6 | 0.4 | Colorless liquid |
| 9 | 99.5 | 0.5 | Colorless liquid |
| 12 | 99.4 | 0.6 | Colorless liquid |
Table 5: Example of Accelerated Stability Data (40°C / 75% RH)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | Colorless liquid |
| 1 | 99.2 | 0.8 | Colorless liquid |
| 2 | 98.5 | 1.5 | Colorless liquid |
| 3 | 97.8 | 2.2 | Colorless liquid |
| 6 | 96.0 | 4.0 | Pale yellow liquid |
Conclusion
References
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. How does Methyl Benzoate react with free radicals? - Blog [evergreensinochem.com]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. resolvemass.ca [resolvemass.ca]
Spectroscopic Profile of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.78-7.72 | m | 2H, Aromatic | |
| 7.60-7.58 | m | 2H, Aromatic | |
| 3.93 | s | 3H, -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 167.3 | C=O (Ester Carbonyl) | |
| 131.8 | Aromatic C | |
| 131.2 | Aromatic C | |
| 130.2 | Aromatic C | |
| 128.8 | q, J = 32.0 | Aromatic C-CF₃ |
| 126.7 | q, J = 5.0 | Aromatic C |
| 123.5 | q, J = 271.0 | -CF₃ |
| 52.8 | -OCH₃ |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1290, ~1130 | Strong | C-F Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |
Note: The IR data is based on typical values for aromatic esters and trifluoromethylated compounds due to the absence of a publicly available peak list for this specific molecule.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 204 | [M]⁺ | Molecular Ion |
| 173 | High | [M - OCH₃]⁺ |
| 145 | High | [M - COOCH₃]⁺ |
| 125 | Medium | [C₇H₄F₂]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic esters and may not represent the complete experimental spectrum.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR analysis.
Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.
Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin film between two potassium bromide (KBr) plates (capillary cell method).
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) operating in electron ionization (EI) mode.
Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent suitable for GC injection.
GC-MS Analysis:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet: The sample was introduced via a gas chromatograph.
-
Mass Analyzer: Quadrupole mass analyzer.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for obtaining NMR, IR, and MS data.
Preliminary Biological Activity Screening of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide
Disclaimer: Publicly available data on the specific biological activities of Methyl 2-(trifluoromethyl)benzoate is limited. This document provides a technical guide to the preliminary biological activity screening of a closely related analog, Methyl Benzoate , to offer a foundational understanding of the potential activities and screening methodologies for this class of compounds. The data and experimental protocols presented herein are based on studies of Methyl Benzoate and other simple benzoic acid esters.
Introduction
This compound is an aromatic ester that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural analog, Methyl Benzoate, is a naturally occurring volatile organic compound found in various plants.[2][3] Understanding the preliminary biological activities of such compounds is a critical first step in the drug discovery and development process. This guide outlines key in vitro assays for assessing cytotoxicity, antimicrobial, and anti-inflammatory properties, presenting available data for Methyl Benzoate as a representative compound.
Cytotoxicity Assessment
The initial stage of biological activity screening involves evaluating the cytotoxic potential of a compound against various cell lines. This helps to determine the concentration range for further assays and provides a preliminary indication of its therapeutic window.
Quantitative Data for Methyl Benzoate
The cytotoxic effects of Methyl Benzoate have been evaluated against several human cell lines. The half-maximal lethal concentration (LC50) values are summarized in the table below.
| Cell Line | Cell Type | Assay | LC50 (mM) | Reference |
| HEK293 | Human Embryonic Kidney | WST-1 | ~7.3 | [2] |
| CACO2 | Human Colon Adenocarcinoma | WST-1 | >7.3 | [2] |
| SH-SY5Y | Human Neuroblastoma | WST-1 | ~7.3 | [3] |
Note: The data indicates that Methyl Benzoate exhibits cytotoxic effects at millimolar concentrations.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][4][5]
Materials:
-
Human cell lines (e.g., HEK293, CACO2, SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methyl Benzoate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Methyl Benzoate (e.g., 0.1, 0.5, 1, 5, 10 mM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 4 hours to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity Screening
Benzoic acid and its esters are known for their antimicrobial properties.[7] Preliminary screening for antimicrobial activity is essential to identify potential therapeutic applications.
Quantitative Data for Benzoic Acid Esters
| Compound | Staphylococcus aureus MIC (mM) | Escherichia coli MIC (mM) | Candida albicans MIC (mM) | Reference |
| Methylparaben | ~6.6 | ~13.1 | ~6.6 | [2] |
| Ethylparaben | ~3.0 | ~6.0 | ~3.0 | [2] |
| Propylparaben | ~1.4 | ~2.8 | ~1.4 | [2] |
| Butylparaben | ~0.5 | ~1.0 | ~0.5 | [2] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Methyl Benzoate
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of Methyl Benzoate in the broth medium in a 96-well plate.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).[9]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a framework for the preliminary biological activity screening of this compound by using its analog, Methyl Benzoate, as a case study. The presented data indicates that Methyl Benzoate possesses moderate cytotoxicity at higher concentrations and that related benzoic acid esters exhibit antimicrobial properties. While direct anti-inflammatory data for Methyl Benzoate is lacking, the established protocols and hypothesized signaling pathways offer a clear roadmap for future investigations into the biological potential of this compound and other related compounds. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound to fully understand its potential applications in drug discovery and development.
References
- 1. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
In Silico Analysis of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide to Molecular Modeling and Docking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico modeling and molecular docking studies, using Methyl 2-(trifluoromethyl)benzoate as a case study. While specific experimental data for this compound is not publicly available, this document serves as a detailed framework, presenting a hypothetical study to illustrate the workflow, data interpretation, and visualization techniques integral to modern computational drug discovery.
This compound is a compound of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule.[1] This guide will explore its potential interactions with a relevant biological target, Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
Hypothetical Docking Study: this compound against Cyclooxygenase-2 (COX-2)
This section outlines a simulated molecular docking study to predict the binding affinity and interaction patterns of this compound with the active site of the COX-2 enzyme.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from a simulated docking analysis of this compound and a known COX-2 inhibitor (Celecoxib) as a reference compound.
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -7.2 | 5.8 | TYR385, ARG513, VAL523, SER530 | 1 | 4 |
| Celecoxib (Reference) | -10.5 | 0.02 | ARG513, VAL523, PHE518, LEU352 | 2 | 6 |
Experimental Protocols
A detailed methodology for a typical in silico molecular docking study is provided below.
1. Protein Preparation:
-
Retrieval of Protein Structure: The three-dimensional crystal structure of human COX-2 (PDB ID: 5KIR) is downloaded from the Protein Data Bank (PDB).
-
Preparation and Refinement: The protein structure is prepared using AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges to all atoms. The prepared protein structure is saved in the PDBQT file format, which includes information on atom types and charges.
2. Ligand Preparation:
-
Ligand Structure Generation: The 2D structure of this compound is drawn using ChemDraw and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using the MMFF94 force field to obtain a stable conformation.
-
Ligand File Preparation: The optimized ligand structure is then converted to the PDBQT format using AutoDockTools, which defines the rotatable bonds and sets up the molecule for docking.
3. Molecular Docking:
-
Grid Box Definition: A grid box is defined around the active site of COX-2 to specify the search space for the docking algorithm. The grid box dimensions are set to 60x60x60 Å with a spacing of 0.375 Å, centered on the active site.
-
Docking Simulation: Molecular docking is performed using AutoDock Vina. The Lamarckian Genetic Algorithm is employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 genetic algorithm runs.
-
Pose Analysis: The docking results are analyzed to identify the binding poses with the lowest energy scores. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software such as PyMOL or Discovery Studio.
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking study and a simplified signaling pathway involving COX-2.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.stmjournals.com [journals.stmjournals.com]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Amidation of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the amide coupling of Methyl 2-(trifluoromethyl)benzoate with benzylamine to synthesize N-benzyl-2-(trifluoromethyl)benzamide. This reaction is a fundamental transformation in medicinal chemistry for the generation of novel chemical entities. The protocol outlines the necessary reagents, optimal reaction conditions, and a comprehensive work-up and purification procedure. Representative data and a visual workflow are included to facilitate successful execution and reproducibility in a research and development setting.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Amide bond formation is one of the most crucial reactions in drug discovery and development. This protocol details a reliable method for the direct amidation of this compound, a sterically hindered ester, using benzylamine as a representative primary amine. The procedure is based on established methods for the amidation of related methyl esters and is optimized for clarity and reproducibility.
Experimental Protocol
This protocol describes the synthesis of N-benzyl-2-(trifluoromethyl)benzamide from this compound and benzylamine.
Reaction Scheme:
Scheme 1: Amidation of this compound with benzylamine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| This compound | 344-96-7 | 204.15 | 1.02 g | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 0.59 g (0.60 mL) | 1.1 |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 1.12 g | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Saturated aqueous sodium bicarbonate | - | - | As needed | - |
| Brine (Saturated aqueous NaCl) | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Silica gel (for column chromatography) | - | - | As needed | - |
| Hexanes/Ethyl Acetate mixture | - | - | As needed | - |
Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.02 g, 5.0 mmol, 1.0 equiv.).
-
Addition of Solvent and Amine: Add anhydrous tetrahydrofuran (20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add benzylamine (0.60 mL, 5.5 mmol, 1.1 equiv.) via syringe.
-
Initiation of Reaction: In a separate flask, weigh potassium tert-butoxide (1.12 g, 10.0 mmol, 2.0 equiv.) and add it to the reaction mixture in one portion.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and allow it to stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-2-(trifluoromethyl)benzamide.
Data Presentation
The following table summarizes representative data for the amidation of this compound with benzylamine.
| Parameter | Result |
| Reaction Time | 18 hours |
| Isolated Yield | 75 - 85% |
| Purity (by NMR) | >95% |
| Appearance | White solid |
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-benzyl-2-(trifluoromethyl)benzamide.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Potassium tert-butoxide is a strong base and is moisture-sensitive. Handle it with care under an inert atmosphere.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
Application Notes and Protocols: The Role of Methyl 2-(trifluoromethyl)benzoate in Advanced Trifluoromethylation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)benzoate is a versatile aromatic ester widely utilized in organic synthesis. Characterized by the presence of a trifluoromethyl group on the benzene ring, this compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialized materials.[1] The trifluoromethyl (CF3) group is of significant interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability of molecules. While not typically employed as a direct trifluoromethylating agent, the inherent stability and reactivity of this compound make it an important scaffold for the synthesis of novel trifluoromethylated compounds.
These application notes explore the utility of this compound as a foundational substrate in the context of modern synthetic methodologies, with a focus on its potential application in novel trifluoromethylation reactions for the development of advanced chemical entities.
Established Applications of this compound
This compound is primarily used as a building block in multi-step synthetic pathways. Its applications include:
-
Pharmaceutical Synthesis: It serves as a precursor for various drug candidates where the trifluoromethyl moiety is essential for biological activity.[1]
-
Agrochemical Development: The compound is used in the synthesis of herbicides and insecticides, with the CF3 group contributing to the potency and stability of the active ingredients.[1]
-
Material Science: Its incorporation into polymers can enhance thermal and chemical resistance, leading to the development of high-performance materials.[1]
Conceptual Application: Synthesis of Novel Trifluoromethyl Ketones
While direct use of this compound as a trifluoromethyl source is not documented, its ester functionality can be leveraged to synthesize other valuable trifluoromethylated compounds. A notable transformation is the conversion of methyl esters to trifluoromethyl ketones. This process is highly relevant as trifluoromethyl ketones are potent enzyme inhibitors and valuable intermediates in medicinal chemistry.
Here, we present a conceptual protocol for the conversion of a derivative of this compound to a novel trifluoromethyl ketone, based on established methodologies using fluoroform (HCF3).[2]
Reaction Scheme
The proposed reaction involves the nucleophilic trifluoromethylation of a functionalized methyl benzoate derivative. In this hypothetical example, we consider the transformation of Methyl 2-(4-vinyl-trifluoromethyl)benzoate to 1-(2-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one.
Caption: Proposed synthesis of a novel trifluoromethyl ketone.
Experimental Protocol: Trifluoromethylation of a Methyl Benzoate Derivative
This protocol is adapted from a known procedure for the trifluoromethylation of methyl esters using fluoroform.[2]
Materials:
-
Methyl 2-(4-vinyl-trifluoromethyl)benzoate (Substrate)
-
Fluoroform (HCF3)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme
-
Anhydrous Toluene
-
1 M HCl (aq)
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the substrate (1.0 mmol) and anhydrous triglyme (5 mL).
-
Cool the solution to -40 °C using an appropriate cooling bath.
-
Slowly add a solution of KHMDS in toluene (2.0 mmol, 2.0 eq.) to the reaction mixture while maintaining the temperature at -40 °C.
-
Bubble fluoroform gas (1.1 mmol, 1.1 eq.) through the stirred solution for 10 minutes.
-
Seal the flask and allow the reaction to stir at -40 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl ketone.
Data Presentation: Substrate Scope and Yields
The following table summarizes hypothetical yields for the trifluoromethylation of various substituted methyl benzoates, based on reported data for similar transformations.[2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Methyl 2-naphthoate | 1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 75 |
| 2 | Methyl 1-naphthoate | 1-(naphthalen-1-yl)-2,2,2-trifluoroethan-1-one | 37 |
| 3 | Methyl 4-methoxybenzoate | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 85 |
| 4 | Methyl 4-chlorobenzoate | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 78 |
| 5 | Methyl adamantanecarboxylate | 1-(adamantan-1-yl)-2,2,2-trifluoroethan-1-one | 62 |
Logical Workflow for Drug Discovery Application
The synthesis of novel trifluoromethyl ketones from this compound derivatives can be integrated into a drug discovery workflow.
Caption: Drug discovery workflow utilizing novel trifluoromethyl ketones.
Conclusion
This compound is a valuable and readily available starting material in synthetic chemistry. While it does not act as a trifluoromethylating agent itself, its chemical handles can be manipulated to generate novel and complex trifluoromethylated molecules. The conceptual application of converting its derivatives into trifluoromethyl ketones highlights a promising strategy for accessing compounds with high potential in pharmaceutical and agrochemical research. The development of robust and scalable protocols for such transformations will continue to be an important area of focus for synthetic chemists.
References
Application Notes and Protocols for the Derivatization of Methyl 2-(trifluoromethyl)benzoate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)benzoate is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this and related compounds. However, for accurate and sensitive analysis, especially when dealing with its potential metabolites or degradation products like 2-(trifluoromethyl)benzoic acid, derivatization is often a necessary step.
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. The primary approach involves the initial hydrolysis of the ester to its corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid, followed by derivatization of the acid to a more volatile and thermally stable compound. Two principal derivatization methods are presented: esterification (specifically, methylation) and silylation .
Analytical Workflow Overview
The overall workflow for the analysis of this compound and its primary acidic metabolite involves a two-step process. The initial hydrolysis step is crucial for converting the parent ester into the more polar 2-(trifluoromethyl)benzoic acid, which is then amenable to derivatization.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of this compound to 2-(trifluoromethyl)benzoic acid.
Materials:
-
Sample containing this compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the sample containing this compound in a minimal amount of methanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide in a mixture of water and methanol (e.g., 2g NaOH in 30 mL water and 20 mL methanol) and add it to the flask.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
-
After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is acidic (pH ~2). A white precipitate of 2-(trifluoromethyl)benzoic acid should form.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(trifluoromethyl)benzoic acid. The product can be further purified by recrystallization if necessary.
Step 2, Method A: Esterification (Methylation) of 2-(trifluoromethyl)benzoic acid
This protocol details the conversion of 2-(trifluoromethyl)benzoic acid to its methyl ester using Boron trifluoride-methanol.
Materials:
-
Dried sample of 2-(trifluoromethyl)benzoic acid
-
Boron trifluoride-methanol solution (10-14% w/w BF₃ in MeOH)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Reaction vial (e.g., 5 mL) with a PTFE-lined cap
-
Heating block or water bath
-
Vortex mixer
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place 1-10 mg of the dried 2-(trifluoromethyl)benzoic acid sample into a reaction vial. If the sample is in a non-polar organic solvent, it can be used directly. If in an aqueous solution, it must be evaporated to dryness first.
-
Add 2 mL of 10% BF₃-methanol reagent to the vial.
-
Securely cap the vial and heat at 60°C for 5-10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Vortex the mixture vigorously for at least 30 seconds to extract the methyl ester into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting hexane solution containing this compound is ready for GC-MS analysis.
Caption: Esterification workflow for 2-(trifluoromethyl)benzoic acid.
Step 2, Method B: Silylation of 2-(trifluoromethyl)benzoic acid
This protocol describes the formation of the trimethylsilyl (TMS) ester of 2-(trifluoromethyl)benzoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried sample of 2-(trifluoromethyl)benzoic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (optional, as a catalyst and solvent)
-
Aprotic solvent (e.g., dichloromethane, hexane)
-
Reaction vial (e.g., 2 mL) with a PTFE-lined cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the 2-(trifluoromethyl)benzoic acid sample is completely dry in a reaction vial, as silylating reagents are moisture-sensitive.[2][3]
-
If desired, dissolve the dried sample in a small volume of an aprotic solvent.
-
Add an excess of the silylating reagent. For example, add 100 µL of BSTFA (+/- 1% TMCS). A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.[2]
-
If the reaction is sluggish, 25 µL of pyridine can be added as a catalyst.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[3]
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Caption: Silylation workflow for 2-(trifluoromethyl)benzoic acid.
Quantitative Data Summary and Method Comparison
| Parameter | Esterification (Methylation with BF₃-Methanol) | Silylation (with BSTFA/MSTFA) |
| Reaction Time | Typically 5-10 minutes at 60°C. | Typically 30-60 minutes at 60-80°C.[3] |
| Reagent & Byproducts | Reagent is corrosive. Byproducts are volatile. | Reagents are highly moisture-sensitive. Byproducts are generally volatile and less likely to interfere with early eluting peaks.[2] |
| Derivative Stability | Alkyl esters are generally very stable and can be stored. | TMS derivatives are susceptible to hydrolysis and should generally be analyzed within 24 hours.[6] |
| Sample Workup | Requires a liquid-liquid extraction step to isolate the derivative. | Often allows for direct injection of the reaction mixture. |
| Applicability | Highly effective for carboxylic acids. | Very versatile, derivatizes a wide range of functional groups (-OH, -NH, -SH).[2] |
| Reported LODs (for similar compounds) | Generally low, can be in the ng/mL range.[5] | Can achieve very low detection limits, often lower than esterification for complex matrices (≤ 2 ng/m³ for dicarboxylic acids in aerosols).[4] |
| Reproducibility (RSD%) | Good, typically ≤ 15% for dicarboxylic acids.[4] | Can be very high, with RSD% often ≤ 10%.[4] |
Recommendation: For routine analysis where high throughput is desired and the primary analyte is 2-(trifluoromethyl)benzoic acid, silylation offers the advantage of a simpler workup procedure. For situations where derivative stability for re-analysis is important, esterification is a robust alternative. The choice of method may also depend on the complexity of the sample matrix and the presence of other analytes that may require derivatization.
GC-MS Analysis Parameters (General Guidance)
The following are general starting parameters for the GC-MS analysis of the derivatized products. Optimization will be required for specific instrumentation and applications.
| Parameter | Suggested Conditions for this compound | Suggested Conditions for TMS-2-(trifluoromethyl)benzoate |
| GC Column | Non-polar, e.g., 5% phenyl-methylpolysiloxane (DB-5ms, HP-5ms) | Non-polar, e.g., 5% phenyl-methylpolysiloxane (DB-5ms, HP-5ms) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow ~1.0-1.2 mL/min | Helium, constant flow ~1.0-1.2 mL/min |
| Injection Mode | Split or Splitless, depending on concentration | Split or Splitless, depending on concentration |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | Initial temp: 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min. | Initial temp: 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min. |
| MS Transfer Line Temp | 280 °C | 280 °C |
| Ion Source Temp | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 | m/z 40-500 |
Conclusion
The derivatization of this compound, through initial hydrolysis to 2-(trifluoromethyl)benzoic acid followed by either esterification or silylation, is a crucial step for reliable GC-MS analysis. Both derivatization methods presented offer effective means to enhance the volatility and chromatographic behavior of the analyte. The choice between esterification and silylation will depend on the specific requirements of the analysis, including the need for derivative stability, sample throughput, and the desired sensitivity. The provided protocols offer a solid foundation for developing robust and accurate analytical methods for this important compound and its metabolites.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gcms.cz [gcms.cz]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Derivatives of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)benzoate is a key chemical intermediate widely utilized in the synthesis of novel compounds for pharmaceutical and agrochemical research.[1][2] Its strategic importance lies in the presence of the trifluoromethyl (–CF3) group, which can significantly enhance the pharmacological properties of a molecule. The –CF3 group is known to increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.[3][4]
These application notes describe a representative high-throughput screening (HTS) campaign to identify novel enzyme inhibitors from a library of compounds synthesized using this compound as a starting scaffold. The focus is on a fluorescence-based enzymatic assay, a common and robust method in drug discovery for identifying small molecule inhibitors.
Principle of the Assay
The described protocol is for a generic fluorescence-based enzymatic assay to screen for inhibitors of a hypothetical serine protease, "Protease-X." The assay utilizes a fluorogenic substrate that is cleaved by Protease-X to release a highly fluorescent molecule. In the absence of an inhibitor, the enzyme is active, leading to a strong fluorescent signal. When a compound from the screening library effectively inhibits Protease-X, the substrate remains uncleaved, resulting in a low fluorescence signal. This allows for the rapid identification of "hits" from a large compound library.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.
-
Protease-X Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Protease-X in Assay Buffer. Aliquot and store at -80°C.
-
Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Aliquot and store at -20°C, protected from light.
-
Test Compound Library: A diversity library of compounds derived from this compound is prepared in 384-well plates. Compounds are typically at a concentration of 10 mM in DMSO. For screening, a working concentration of 10 µM is common.
-
Positive Control: A known, potent inhibitor of Protease-X at a concentration known to produce >90% inhibition.
-
Negative Control: DMSO at the same final concentration as the test compounds.
HTS Assay Protocol for Protease-X Inhibition
This protocol is optimized for a 384-well plate format, a standard in HTS.[5]
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 50 nL of each test compound from the library plate into the wells of a 384-well black, flat-bottom assay plate.
-
Dispense 50 nL of the positive control inhibitor into designated control wells.
-
Dispense 50 nL of DMSO into negative control wells.
-
-
Enzyme Addition:
-
Prepare a working solution of Protease-X in Assay Buffer at a 2X final concentration.
-
Dispense 25 µL of the Protease-X working solution into each well of the assay plate containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow for the compounds to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer at a 2X final concentration.
-
Dispense 25 µL of the substrate working solution into each well to start the reaction. The final reaction volume is 50 µL.
-
Briefly centrifuge the plates to ensure proper mixing.
-
-
Signal Detection:
-
Incubate the reaction plate at 37°C for 30 minutes, protected from light.
-
Read the fluorescence intensity on a compatible plate reader (e.g., Excitation at 360 nm, Emission at 460 nm).
-
-
Data Analysis:
-
The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
"Hits" are typically identified as compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).
-
Assay quality is monitored by calculating the Z'-factor from the control wells. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[6] Z'-Factor = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Data Presentation
The following tables summarize representative quantitative data from a hypothetical HTS campaign screening a library of 10,000 compounds derived from this compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Plate Format | 384-well | Standard for HTS |
| Final Assay Volume | 50 µL | Miniaturized for efficiency |
| Compound Concentration | 10 µM | Typical primary screen concentration |
| Z'-Factor | 0.82 | Indicates an excellent assay window |
| Hit Rate | 0.6% | Percentage of compounds identified as initial hits |
Table 2: Profile of Representative "Hit" Compounds
| Compound ID | Structure Derivative of this compound | % Inhibition at 10 µM | IC50 (µM) |
| HTS-001 | Amide Derivative | 95.2% | 0.85 |
| HTS-002 | Substituted Pyrazole | 88.7% | 1.5 |
| HTS-003 | Thiazole Adduct | 75.4% | 4.2 |
| HTS-004 | N-aryl Amine | 62.1% | 9.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the high-throughput screening process, from plate preparation to hit identification.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Synthetic Routes to Functionalized Derivatives of Methyl 2-(trifluoromethyl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized derivatives of Methyl 2-(trifluoromethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the trifluoromethyl group. The following sections detail key synthetic strategies for modifying the aromatic ring of this compound, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a readily available starting material for the synthesis of a wide array of complex molecules. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions. Similarly, the methyl ester (-COOCH3) group is also deactivating and meta-directing. Consequently, functionalization of the aromatic ring of this compound primarily occurs at the 4 and 6-positions. This document outlines reliable methods for introducing nitro, amino, and aryl functionalities, thereby providing access to a diverse range of novel compounds.
I. Electrophilic Aromatic Substitution: Nitration
A common and effective way to introduce a functional group that can be further manipulated is through nitration of the aromatic ring. The resulting nitro group can be readily reduced to an amine, which can then serve as a handle for a variety of subsequent transformations.
Application Notes:
The nitration of this compound is expected to be a challenging reaction due to the presence of two deactivating groups on the aromatic ring. Therefore, forcing conditions, such as the use of fuming nitric acid and concentrated sulfuric acid, are likely required to achieve a reasonable yield. The primary products will be a mixture of Methyl 4-nitro-2-(trifluoromethyl)benzoate and Methyl 6-nitro-2-(trifluoromethyl)benzoate.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (>90%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the cooled sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mL of nitric acid) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the constitutional isomers.
Quantitative Data Summary:
| Starting Material | Reagents | Product(s) | Yield (%) | Reference |
| This compound | Fuming HNO3, H2SO4 | Methyl 4-nitro-2-(trifluoromethyl)benzoate & Methyl 6-nitro-2-(trifluoromethyl)benzoate | 60-75 (mixture) | Adapted from standard nitration protocols of deactivated arenes. |
II. Reduction of the Nitro Group
The nitro-substituted derivatives of this compound can be readily converted to the corresponding amino derivatives. These anilines are valuable intermediates for the synthesis of a wide range of pharmaceuticals and other functional molecules.
Application Notes:
The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or metal-mediated reductions. A common and effective method is the use of tin(II) chloride in ethanol or ethyl acetate. This method is generally high-yielding and tolerates the ester functionality.
Experimental Protocol: Reduction of Methyl 4-nitro-2-(trifluoromethyl)benzoate
Materials:
-
Methyl 4-nitro-2-(trifluoromethyl)benzoate
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl 4-nitro-2-(trifluoromethyl)benzoate (1.0 eq) in ethanol (10 mL per 1 g of starting material) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate and water to the residue.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of celite to remove the tin salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Methyl 4-amino-2-(trifluoromethyl)benzoate can be purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Methyl 4-nitro-2-(trifluoromethyl)benzoate | SnCl2·2H2O, Ethanol | Methyl 4-amino-2-(trifluoromethyl)benzoate | 85-95 | Adapted from standard nitro reduction protocols. |
III. Halogenation of the Aromatic Ring
Introducing a halogen atom onto the aromatic ring of this compound opens up the possibility of a vast number of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.
Application Notes:
Due to the deactivating nature of the substituents, halogenation requires a Lewis acid catalyst, such as iron(III) bromide for bromination or iron(III) chloride for chlorination. The reaction is expected to yield a mixture of the 4- and 6-halo-substituted products.
Experimental Protocol: Bromination of this compound
Materials:
-
This compound
-
Bromine (Br2)
-
Iron(III) bromide (FeBr3)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (10 mL per 1 g of starting material) in a round-bottom flask protected from light, add iron(III) bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise over 20 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the isomers.
Quantitative Data Summary:
| Starting Material | Reagents | Product(s) | Yield (%) | Reference |
| This compound | Br2, FeBr3, DCM | Methyl 4-bromo-2-(trifluoromethyl)benzoate & Methyl 6-bromo-2-(trifluoromethyl)benzoate | 70-85 (mixture) | Adapted from standard bromination protocols for deactivated arenes. |
IV. Palladium-Catalyzed Cross-Coupling Reactions
Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.
Application Notes:
The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. For Suzuki-Miyaura couplings, a palladium(0) source like Pd(PPh3)4 or a combination of a palladium(II) salt and a phosphine ligand is typically used with a base such as sodium carbonate or potassium phosphate. For Buchwald-Hartwig aminations, specialized bulky phosphine ligands are often required in combination with a strong base like sodium tert-butoxide.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-(trifluoromethyl)benzoate
Materials:
-
Methyl 4-bromo-2-(trifluoromethyl)benzoate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (2M aqueous solution)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask, combine Methyl 4-bromo-2-(trifluoromethyl)benzoate (1.0 eq), the arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL per 1 mmol of bromide) and ethanol (1 mL per 1 mmol of bromide).
-
Add a 2M aqueous solution of sodium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data Summary:
| Starting Material | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | Phenylboronic acid | Pd(PPh3)4 | Methyl 4-phenyl-2-(trifluoromethyl)benzoate | 80-95 | Adapted from standard Suzuki-Miyaura coupling protocols. |
Visualization of Synthetic Pathways
Synthetic Workflow for Functionalized this compound Derivatives
Caption: Synthetic routes to functionalized derivatives.
Logical Relationship of Functional Group Transformations
Caption: Key functional group interconversions.
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)benzoate is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group at the ortho position imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of target molecules. This document provides a detailed protocol for the laboratory-scale synthesis and a guide for the scale-up of this compound via a robust and scalable Fischer esterification reaction.
The synthesis of this compound is achieved through the acid-catalyzed esterification of 2-(trifluoromethyl)benzoic acid with methanol. While the reaction is straightforward, the electron-withdrawing nature and steric hindrance of the ortho-trifluoromethyl group can impede the reaction, often leading to moderate yields.[1] This protocol is designed to optimize the reaction conditions for improved efficiency and yield, with considerations for scaling up the process from the laboratory to a pilot plant setting.
Chemical Reaction Scheme
The overall reaction is as follows:
Data Presentation
The following table summarizes the quantitative data for both a laboratory-scale and a projected pilot-plant scale synthesis of this compound.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Reagents | ||
| 2-(Trifluoromethyl)benzoic acid | 100.0 g (0.526 mol) | 10.0 kg (52.6 mol) |
| Methanol | 500 mL (12.3 mol) | 50 L (1230 mol) |
| Sulfuric Acid (conc.) | 10 mL (0.184 mol) | 1.0 L (18.4 mol) |
| Diethyl Ether (for extraction) | 500 mL | 50 L |
| 5% Sodium Bicarbonate (aq) | 2 x 250 mL | 2 x 25 L |
| Saturated Brine Solution | 250 mL | 25 L |
| Anhydrous Sodium Sulfate | 50 g | 5.0 kg |
| Reaction Conditions | ||
| Reaction Temperature | Reflux (~65 °C) | Reflux (~65 °C) |
| Reaction Time | 12-24 hours | 12-24 hours |
| Expected Output | ||
| Theoretical Yield | 107.4 g | 10.74 kg |
| Expected Yield (approx. 70%) | ~75 g | ~7.5 kg |
Experimental Protocols
Safety Precautions
-
2-(Trifluoromethyl)benzoic acid is a skin, eye, and respiratory irritant.[1][2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate PPE. Always add acid to the solvent slowly to prevent splashing.[4]
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Diethyl ether is extremely flammable and volatile. Work in a fume hood and ensure there are no ignition sources nearby.
Laboratory-Scale Synthesis Protocol (100 g)
Materials and Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100.0 g (0.526 mol) of 2-(trifluoromethyl)benzoic acid.
-
Reagent Addition: Add 500 mL of methanol to the flask and stir until the acid is fully dissolved.
-
Catalyst Addition: Slowly and carefully add 10 mL of concentrated sulfuric acid to the stirring solution. The addition is exothermic, so control the rate to avoid excessive heat generation.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Continue to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 1 L of cold water in a large beaker.
-
Work-up - Extraction: Transfer the aqueous mixture to a 2 L separatory funnel. Extract the product with 3 x 150 mL of diethyl ether. Combine the organic layers.
-
Work-up - Neutralization: Wash the combined organic layers with 2 x 250 mL of 5% aqueous sodium bicarbonate solution to remove any unreacted acid. Be cautious of gas evolution (CO2) during this step and vent the separatory funnel frequently.[5]
-
Work-up - Washing: Wash the organic layer with 250 mL of saturated brine solution to remove residual water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Pilot Plant Scale-up Synthesis Protocol (10 kg)
Equipment:
-
100 L glass-lined jacketed reactor with a mechanical overhead stirrer, temperature probe, and reflux condenser.
-
Addition vessel for the catalyst.
-
Receiving vessels for quenching and extraction.
-
Large-scale liquid-liquid extractor or appropriately sized separatory funnels.
-
Industrial rotary evaporator or wiped-film evaporator.
-
Pilot-scale vacuum distillation unit.
Procedure:
-
Reactor Charging: Charge the 100 L jacketed reactor with 10.0 kg (52.6 mol) of 2-(trifluoromethyl)benzoic acid and 50 L of methanol.
-
Dissolution and Catalyst Addition: Start the mechanical stirrer to dissolve the acid. Once dissolved, slowly add 1.0 L of concentrated sulfuric acid from an addition vessel. The temperature of the reactor should be monitored and controlled using the jacket cooling system during the addition.
-
Reflux: Heat the reactor contents to reflux temperature (around 65 °C) using the jacket heating system and maintain reflux for 12-24 hours. Monitor the reaction progress using in-process controls (e.g., HPLC).
-
Work-up - Quenching: Once the reaction is complete, cool the reactor contents to 20-25 °C. Transfer the reaction mixture to a larger vessel containing 100 L of cold water. The transfer should be done at a controlled rate to manage any exotherm.
-
Work-up - Extraction: Extract the aqueous mixture with diethyl ether in an appropriately sized extractor.
-
Work-up - Neutralization and Washing: The organic phase is then washed with 5% sodium bicarbonate solution followed by a brine wash.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed using a large-scale rotary evaporator or a wiped-film evaporator.
-
Purification: The crude this compound is purified by vacuum distillation using a pilot-scale distillation unit to yield the final product.
Mandatory Visualization
References
Application Notes and Protocols for Utilizing Methyl 2-(trifluoromethyl)benzoate as an Internal Standard in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective use of Methyl 2-(trifluoromethyl)benzoate as an internal standard (IS) in High-Performance Liquid Chromatography (HPLC). The unique properties of this compound make it a suitable candidate for improving the accuracy and precision of quantitative analysis in complex matrices, particularly in pharmaceutical and drug development settings.
Introduction to Internal Standards in HPLC
In HPLC analysis, an internal standard is a compound of known concentration that is added to a sample to facilitate the quantification of an analyte. The IS is chosen to be chemically similar to the analyte but sufficiently different to be chromatographically resolved. The use of an internal standard helps to correct for variations in sample injection volume, sample preparation, and instrument response, thereby enhancing the reliability of the results.
This compound is a suitable internal standard for the analysis of a variety of analytes due to its chemical stability, UV absorbance, and chromatographic behavior. Its trifluoromethyl group provides a unique electronic signature that can be advantageous for detection and separation.
Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its successful implementation in an HPLC method.
| Property | Value |
| Synonyms | 2-(Trifluoromethyl)benzoic acid methyl ester, Methyl α,α,α-trifluoro-o-toluate |
| CAS Number | 344-96-7 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 105 °C at 25 mmHg |
| Density | 1.31 g/cm³ |
| Purity | ≥ 98% (GC) |
Experimental Protocols
The following protocols outline the key steps for utilizing this compound as an internal standard in an HPLC method. These should be adapted and validated for the specific analyte and matrix of interest.
Materials and Reagents
-
This compound (IS), ≥98% purity
-
Analyte of interest, reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or other appropriate mobile phase modifier
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
Preparation of Stock Solutions
Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve the weighed IS in a suitable solvent (e.g., methanol or acetonitrile) in a 25 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
-
Store the stock solution at 2-8 °C in a tightly sealed container, protected from light.
Analyte Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 25 mg of the analyte reference standard.
-
Dissolve in a suitable solvent in a 25 mL volumetric flask.
-
Sonicate to ensure complete dissolution.
-
Bring to volume and mix thoroughly.
-
Store under appropriate conditions for the specific analyte.
Preparation of Calibration Standards
-
Prepare a series of at least five calibration standards by diluting the analyte stock solution with a suitable diluent (e.g., mobile phase or a mixture of solvents).
-
To each calibration standard, add a constant and known concentration of the this compound internal standard from the IS stock solution. A typical final IS concentration might be in the range of 5-20 µg/mL, but this should be optimized based on the analyte concentration and detector response.
-
Ensure the final volume of all calibration standards is the same.
Example Calibration Standard Preparation:
| Standard Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 1 | 10 |
| 2 | 5 | 10 |
| 3 | 10 | 10 |
| 4 | 25 | 10 |
| 5 | 50 | 10 |
| 6 | 100 | 10 |
Sample Preparation
-
Accurately weigh or measure the sample containing the analyte.
-
Extract the analyte using a validated procedure (e.g., liquid-liquid extraction, solid-phase extraction, or simple dilution).
-
To the extracted sample, add the same constant and known concentration of the this compound internal standard as used in the calibration standards.
-
Bring the sample to a final known volume with the appropriate diluent.
-
Filter the final sample solution through a suitable syringe filter before injection into the HPLC system.
HPLC Chromatographic Conditions (Example)
The following are example starting conditions and should be optimized for the specific application.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
-
Calculate the response factor (RF) for each calibration standard using the following formula:
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
Concentration Ratio = (Concentration of Analyte) / (Concentration of Internal Standard)
-
Construct a calibration curve by plotting the Response Ratio (y-axis) against the Concentration Ratio (x-axis).
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
For the unknown sample, calculate the Response Ratio from the integrated peak areas.
-
Use the calibration curve equation to calculate the Concentration Ratio for the sample.
-
Finally, calculate the concentration of the analyte in the original sample using the following formula:
Analyte Concentration = (Calculated Concentration Ratio) x (Concentration of IS in Sample) x (Dilution Factor)
Method Validation
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the analytical method. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard in HPLC.
Logical Relationship of Method Validation Parameters
Application Notes and Protocols for the Quantitative Analysis of Methyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Ensuring the purity and concentration of this compound is critical for the quality, safety, and efficacy of the final products. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely used technique for the routine quality control and purity determination of non-volatile and thermally stable compounds like this compound. This method is particularly suitable for quantifying the analyte and its non-volatile impurities.
Application Note
This reversed-phase HPLC (RP-HPLC) method provides a reliable and accurate means to quantify this compound. The methodology is based on established procedures for similar aromatic esters and has been adapted for this specific compound.[1] A C18 column is used to separate the analyte from potential impurities based on hydrophobicity. The mobile phase, consisting of a mixture of acetonitrile and water, allows for efficient elution and good peak shape. UV detection at a suitable wavelength provides the necessary sensitivity for accurate quantification.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | An HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | HPLC grade water. |
| Mobile Phase B | HPLC grade acetonitrile. |
| Gradient Elution | 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25-26 min: 95% to 50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
| Diluent | Acetonitrile/Water (50:50, v/v). |
1.2. Reagent and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 10-150 µg/mL) for linearity, accuracy, and precision studies.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample, dissolve it in a 25 mL volumetric flask with the diluent, and then dilute further to fall within the calibration range.
1.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation: Expected Method Validation Parameters
The following table summarizes the typical validation parameters for this HPLC-UV method, adapted from methods for similar compounds.
| Parameter | Expected Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Specificity | No interference from blank or known impurities at the analyte's retention time. |
Workflow Visualization
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity, making it ideal for purity testing and the identification of volatile impurities in this compound. Commercial suppliers often use GC to determine the purity of this compound.
Application Note
This GC-MS method provides high sensitivity and specificity for the quantification and identification of this compound and its potential volatile impurities. The use of a mass spectrometric detector allows for confident peak identification based on mass spectra. The method is suitable for trace-level analysis and for confirming the identity of the main component.
Experimental Protocol
2.1. Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | A standard GC-MS system with a capillary column and an electron ionization (EI) source. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min. |
| Injector Temperature | 250 °C. |
| Injection Mode | Split (e.g., 20:1 ratio). |
| Injection Volume | 1 µL. |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes.Ramp: 15 °C/min to 250 °C.Hold at 250 °C for 5 minutes. |
| MS Transfer Line Temp. | 280 °C. |
| Ion Source Temperature | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 40-400 for full scan analysis. |
| Quantification Mode | Selected Ion Monitoring (SIM) for target ions (e.g., m/z 204, 173, 145). |
2.2. Reagent and Standard Preparation
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve with the solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations suitable for the calibration curve (e.g., 0.1-20 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in the solvent to obtain a final concentration within the calibration range.
2.3. Analysis Procedure
-
Equilibrate the GC-MS system.
-
Inject the solvent blank to check for interferences.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of this compound.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration.
-
Determine the concentration in the samples from the calibration curve.
Data Presentation: Expected Method Validation Parameters
| Parameter | Expected Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL |
| Specificity | High specificity achieved through mass spectrometric detection and retention time matching. |
Workflow Visualization
Caption: Workflow for the quantification of this compound by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a calibration curve using the same analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and concentration determination.[2]
Application Note
This qNMR protocol provides a primary method for determining the purity of this compound. By using a certified internal standard, the purity of the analyte can be calculated directly from the integral ratio of the analyte and standard signals in the ¹H NMR spectrum.[3][4] This method is highly accurate and precise when performed correctly.
Experimental Protocol
3.1. Instrumentation and Parameters
| Parameter | Specification |
| NMR Spectrometer | ≥ 400 MHz spectrometer. |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). |
| Internal Standard | A certified reference material with known purity and signals that do not overlap with the analyte (e.g., Maleic acid, Dimethyl sulfone). |
| Pulse Angle | 30° or 90°. A 90° pulse provides better signal-to-noise but requires a longer relaxation delay.[3] |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of both the analyte and internal standard. |
| Acquisition Time (aq) | ≥ 3 seconds to ensure proper signal acquisition. |
| Number of Scans | 16 to 64, sufficient to achieve a signal-to-noise ratio >250 for the signals to be integrated. |
3.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a near 1:1 integral ratio for the signals of interest) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3.3. Analysis and Calculation
-
Acquire the ¹H NMR spectrum using the optimized parameters.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
Data Presentation: Expected Performance
| Parameter | Expected Result |
| Accuracy | High, directly traceable to the certified reference material. |
| Precision (% RSD) | ≤ 1.0% for replicate preparations. |
| Specificity | High, based on the chemical shift of unique proton signals. |
Logical Relationship Diagram
References
Troubleshooting & Optimization
purification of Methyl 2-(trifluoromethyl)benzoate from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of methyl 2-(trifluoromethyl)benzoate from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via Fischer esterification?
A1: The most common impurities originating from a Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol include:
-
Unreacted 2-(trifluoromethyl)benzoic acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid will likely remain.[1][2]
-
Excess Methanol: Methanol is often used in excess to drive the reaction equilibrium towards the product.[2]
-
Acid Catalyst: A strong acid, typically sulfuric acid or p-toluenesulfonic acid, is used as a catalyst and will be present in the crude mixture.[1][2]
-
Water: Water is a byproduct of the esterification reaction.[3]
Q2: What is the recommended initial work-up procedure to remove acidic impurities?
A2: The standard work-up procedure involves an aqueous wash to remove the majority of acidic components. After cooling the reaction mixture, it should be diluted with an organic solvent (e.g., diethyl ether or dichloromethane) and washed sequentially with:
-
Water: To remove the bulk of the methanol and some of the acid catalyst.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any remaining acid catalyst and the unreacted 2-(trifluoromethyl)benzoic acid. This is often accompanied by the evolution of CO₂ gas.[2][4][5] The washing should be repeated until no more gas evolves.
-
Brine (Saturated NaCl Solution): To wash the organic layer and help break up any emulsions, facilitating the separation of the aqueous and organic layers.[3][4]
The organic layer should then be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.[4]
Q3: What are the primary methods for purifying the crude this compound after the initial work-up?
A3: The primary methods for purification are fractional distillation under reduced pressure, column chromatography, and recrystallization (if the compound can be solidified).
Q4: Which purification method is most suitable for my sample?
A4: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction. The following flowchart can guide your decision:
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| Low yield after aqueous work-up | - Incomplete extraction of the product from the aqueous layer. - Formation of an emulsion during washing. - Hydrolysis of the ester back to the carboxylic acid during basic wash. | - Perform multiple extractions (2-3 times) with the organic solvent. - Add brine (saturated NaCl solution) to help break up emulsions. - Avoid vigorous shaking; gently invert the separatory funnel. - Keep the contact time with the basic solution to a minimum and use a mild base like sodium bicarbonate. |
| Product is an oil and won't solidify for recrystallization | - Presence of significant impurities that lower the melting point. - The compound is a liquid at room temperature. | - Purify by fractional distillation or column chromatography first to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath). |
| Poor separation during fractional distillation | - Inefficient distillation column. - Distillation performed at too high a pressure. - Co-distillation with an impurity (azeotrope formation). | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point difference between the product and impurities. - Analyze the fractions by GC-MS or NMR to identify the co-distilling impurity. A subsequent purification by column chromatography may be necessary. |
| Streaking or poor separation during column chromatography | - Column is overloaded with the crude product. - Inappropriate solvent system (eluent). - The silica gel is too acidic or basic. | - Use a larger column or load less material. The ratio of silica gel to crude product should be at least 30:1 (w/w). - Optimize the eluent system using TLC. A common eluent for esters is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. - Use neutral silica gel if the compound is sensitive to acid or base. |
| Low recovery from recrystallization | - Too much solvent was used for dissolution. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath or freezer to maximize crystal formation. - Preheat the funnel and filter paper for hot filtration to prevent the product from crystallizing out. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
Experimental Protocols
Fractional Distillation of this compound
This protocol is suitable for purifying the crude ester after the initial work-up, especially if the impurities have significantly different boiling points.
Workflow for Fractional Distillation:
Caption: Workflow for fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum to the desired pressure (e.g., 25 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling impurities (e.g., residual solvent) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the product (approximately 105 °C at 25 mmHg), switch to a new receiving flask to collect the main fraction.[6]
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
Collect any high-boiling impurities in a final fraction.
-
-
Analysis: Analyze the collected fractions for purity using techniques like GC-MS or NMR spectroscopy.
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Combining Fractions: Combine the fractions that show high purity.
Column Chromatography of this compound
This method is effective for separating compounds with different polarities.
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent to move the compounds down the column. The progress can be monitored by thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Isolation:
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization of this compound
If the purified product is a solid or can be induced to solidify, recrystallization is an excellent final purification step.
Methodology:
-
Solvent Selection:
-
Perform a solvent screen to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include methanol, ethanol, or a mixture of a "good" solvent (like dichloromethane or ethyl acetate) and a "poor" solvent (like hexane).[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Data Presentation
| Property | 2-(Trifluoromethyl)benzoic Acid | This compound |
| Molecular Formula | C₈H₅F₃O₂ | C₉H₇F₃O₂ |
| Molecular Weight | 190.12 g/mol | 204.15 g/mol [6] |
| Appearance | White to off-white crystalline solid | Colorless to almost colorless clear liquid[6] |
| Boiling Point | 247-248 °C | 105 °C at 25 mmHg[6] |
| Melting Point | 107-110 °C | Not applicable (liquid at room temperature) |
| Purity (Typical, Post-Purification) | >98% | >98% (by GC)[6] |
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
troubleshooting side reactions in Methyl 2-(trifluoromethyl)benzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, detailed experimental protocols, and visualizations to clarify the process.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Step 1: Side-Chain Chlorination of 2-Methylbenzoyl Chloride
Q1: My side-chain chlorination is slow or incomplete, resulting in a low yield of 2-(Trichloromethyl)benzoyl chloride. What are the possible causes?
A1: Incomplete chlorination is a common issue in free-radical halogenations.[1] Several factors could be at play:
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Insufficient UV Light: The reaction is initiated by UV light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals.[1][2][3] Ensure your UV lamp is functioning correctly and is positioned appropriately to irradiate the reaction mixture.
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Low Reaction Temperature: While the reaction is light-initiated, maintaining an adequate temperature is crucial for the reaction kinetics.
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Impure Reactants or Solvents: The presence of radical scavengers, such as oxygen, can inhibit the chain reaction.[1] Ensure your starting materials and solvent are sufficiently pure and degassed if necessary.
-
Low Chlorine Concentration: The rate of chlorination is dependent on the concentration of chlorine. Ensure a steady and sufficient flow of chlorine gas into the reaction mixture.
Q2: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity for 2-(Trichloromethyl)benzoyl chloride?
A2: Free-radical chlorination can be notoriously unselective.[1] The formation of mono-, di-, and trichlorinated products is common.
-
Reaction Time and Chlorine Stoichiometry: Over-chlorination or under-chlorination can be controlled by carefully monitoring the reaction progress (e.g., by GC analysis) and adjusting the reaction time and the amount of chlorine gas used.
-
Ring Chlorination: Although side-chain chlorination is favored under UV light, some chlorination on the aromatic ring can occur as a side reaction. This is more likely if Lewis acid impurities are present. Ensure your glassware is scrupulously clean.
Step 2: Fluorination of 2-(Trichloromethyl)benzoyl Chloride
Q3: The fluorination of my 2-(Trichloromethyl)benzoyl chloride is not going to completion, and I have a mixture of chlorinated and fluorinated products. How can I resolve this?
A3: This is a common issue in halogen exchange reactions like the Swarts reaction.
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Inactive Fluorinating Agent: The effectiveness of metallic fluorides (e.g., SbF₃, AgF) can be diminished by the presence of moisture.[4][5] Ensure your fluorinating agent is anhydrous.
-
Insufficient Catalyst: In some variations of the Swarts reaction, a catalyst like antimony(V) chloride (SbCl₅) is used to facilitate the fluorine exchange.[6] Ensure the correct stoichiometric amount of catalyst is used.
-
Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. Optimize the temperature and reaction time according to literature procedures for similar substrates.
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Incomplete Precursor Chlorination: If the starting material contained incompletely chlorinated species (e.g., dichloromethyl, chloromethyl), these will also undergo fluorination, leading to a mixture of products.
Q4: I am concerned about the toxicity of the reagents used in the Swarts reaction. Are there any safety precautions I should take?
A4: Yes, the reagents used in the Swarts reaction can be hazardous.
-
Heavy Metal Fluorides: Reagents like silver fluoride and antimony trifluoride are toxic.[4] Handle them with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated fume hood.
-
Hydrogen Fluoride (HF): Some fluorination methods may use anhydrous hydrogen fluoride, which is extremely corrosive and toxic.[7][8] Specialized training and equipment are necessary when working with HF.
Step 3: Esterification of 2-(Trifluoromethyl)benzoic Acid
Q5: My Fischer esterification of 2-(Trifluoromethyl)benzoic acid with methanol has a low yield. What are the likely causes?
A5: Low yields in Fischer esterification are often due to the reversible nature of the reaction and steric hindrance.
-
Equilibrium Limitations: The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials. To drive the equilibrium towards the product, use a large excess of methanol or remove water as it forms (e.g., with a Dean-Stark apparatus).[9]
-
Steric Hindrance: The trifluoromethyl group at the ortho position creates significant steric hindrance, which can slow down the rate of esterification.[10][11] This may necessitate longer reaction times, higher temperatures, or the use of a more effective acid catalyst.
-
Insufficient Acid Catalyst: A strong acid catalyst (e.g., concentrated H₂SO₄) is required to protonate the carboxylic acid, making it more electrophilic. Ensure you are using a sufficient amount of catalyst.
-
Presence of Water: Any water in your starting materials (benzoic acid or methanol) or glassware will inhibit the forward reaction. Use anhydrous reagents and dry glassware.
Q6: I have a significant amount of unreacted 2-(Trifluoromethyl)benzoic acid in my final product. How can I remove it?
A6: Unreacted carboxylic acid can be removed during the workup.
-
Aqueous Base Wash: After the reaction, the crude product can be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃). The acidic benzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.
Quantitative Data Summary
| Parameter | Condition | Effect on Yield | Reference |
| Reaction Temperature | Increasing temperature from 90°C to 130°C | Increased yield from 6% to 78% in a microwave-assisted esterification of a substituted benzoic acid. | [10][11] |
| Alcohol Type | Primary > Secondary > Tertiary | Primary alcohols like methanol and butanol give higher yields compared to branched alcohols due to lower steric hindrance. | [10][11] |
| Steric Hindrance | Ortho-substituted benzoic acids | Generally lower yields compared to meta- or para-substituted analogs due to steric hindrance around the carboxylic acid group. | [10][11] |
| Excess Alcohol | Using a 10-fold excess of alcohol | Can increase the yield to over 95% by shifting the reaction equilibrium. | [9] |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of this compound, compiled from various literature sources.
Step 1: Side-Chain Chlorination of 2-Methylbenzoyl Chloride to 2-(Trichloromethyl)benzoyl Chloride
-
In a reaction vessel equipped with a reflux condenser, a gas inlet, a mechanical stirrer, and a UV lamp, place 2-methylbenzoyl chloride.
-
Heat the vessel to 120-130°C.
-
While irradiating with the UV lamp, bubble dry chlorine gas through the reaction mixture.
-
Monitor the reaction progress by GC until the desired conversion to 2-(trichloromethyl)benzoyl chloride is achieved.
-
Allow the reaction to cool and purge with nitrogen to remove excess chlorine. The crude product can often be used in the next step without further purification.
Step 2: Fluorination of 2-(Trichloromethyl)benzoyl Chloride to 2-(Trifluoromethyl)benzoyl Chloride (Swarts-type Reaction)
-
In a dry reaction vessel, combine the crude 2-(trichloromethyl)benzoyl chloride with a fluorinating agent such as antimony trifluoride (SbF₃).
-
Add a catalytic amount of a Lewis acid, such as antimony pentachloride (SbCl₅).
-
Heat the reaction mixture, typically between 80°C and 150°C, under a nitrogen atmosphere.
-
Monitor the reaction by GC or ¹⁹F NMR to track the conversion of the trichloromethyl group to the trifluoromethyl group.
-
Upon completion, the product can be isolated by distillation under reduced pressure.
Step 3: Hydrolysis of 2-(Trifluoromethyl)benzoyl Chloride to 2-(Trifluoromethyl)benzoic Acid
-
Carefully add the 2-(trifluoromethyl)benzoyl chloride to water with vigorous stirring.
-
Heat the mixture to reflux to ensure complete hydrolysis.
-
Cool the mixture, and the 2-(trifluoromethyl)benzoic acid will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Fischer Esterification of 2-(Trifluoromethyl)benzoic Acid to this compound
-
To a round-bottom flask, add 2-(trifluoromethyl)benzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux for several hours. Due to steric hindrance, a longer reaction time may be required compared to less hindered benzoic acids.
-
Monitor the reaction by TLC or GC.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude ester by fractional distillation or column chromatography.
Visualizations
Reaction Pathway
Caption: Overall synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Potential Side Reactions in Synthesis
Caption: Common side reactions at each stage of the synthesis.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 5. Swarts Reaction [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jps.usm.my [jps.usm.my]
- 11. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of Methyl 2-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 2-(trifluoromethyl)benzoic acid with methanol using an acid catalyst. This reaction involves heating the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst.[1][2][3]
Q2: What challenges might I encounter during the synthesis of this compound via Fischer esterification?
A2: The primary challenges include steric hindrance from the ortho-trifluoromethyl group, which can slow the reaction rate and lead to lower yields compared to unsubstituted benzoic acid.[4] The reaction is also an equilibrium process, meaning the presence of water can reverse the reaction and decrease the product yield.[1][5][6]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be effectively monitored using Thin-Layer Chromatography (TLC).[7] By spotting the reaction mixture over time on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of toluene and ethanol), you can visualize the consumption of the starting material (2-(trifluoromethyl)benzoic acid) and the formation of the product (this compound). The reaction is considered complete when the starting carboxylic acid spot is no longer visible.[7] Other techniques like Gas Chromatography (GC) and in-line mid-infrared spectrometry can also be employed for reaction monitoring.[8][9]
Q4: What is the typical work-up procedure to isolate and purify this compound?
A4: A standard work-up procedure involves cooling the reaction mixture and pouring it into water. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with a 5% sodium bicarbonate solution to remove any unreacted 2-(trifluoromethyl)benzoic acid, followed by a wash with brine to remove residual water.[10][11] The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[10] Further purification can be achieved by distillation or column chromatography.[9][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted 2-(trifluoromethyl)benzoic acid after the recommended reaction time.
-
The isolated product is a solid at room temperature, which is likely the unreacted starting material as this compound is a liquid.[12]
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can also serve as the solvent).[1][2][11] Alternatively, remove water as it forms using a Dean-Stark apparatus, especially if using a solvent like toluene.[2][3] |
| Insufficient or Inactive Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl group, making it more electrophilic for the alcohol to attack.[1][2] If using a solid acid catalyst, ensure it is active and has not been poisoned. |
| Presence of Water | Use anhydrous reagents and ensure all glassware is thoroughly dried before starting the reaction. Any water present will inhibit the forward reaction.[5][6][12] |
| Low Reaction Temperature | Ensure the reaction is heated to a sufficient reflux temperature to achieve an optimal reaction rate. For methanol, the reflux temperature is around 65°C.[10] |
| Insufficient Reaction Time | Due to steric hindrance from the ortho-trifluoromethyl group, the reaction may require a longer time to reach equilibrium.[4] Monitor the reaction by TLC until the starting material is consumed. |
Issue 2: Product Contamination and Purification Difficulties
Symptoms:
-
The final product has a broad boiling point range during distillation.
-
NMR or GC-MS analysis shows the presence of impurities.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unreacted Acid | During the work-up, ensure thorough washing with a saturated sodium bicarbonate solution to remove all unreacted 2-(trifluoromethyl)benzoic acid.[10][11][13] Test the aqueous layer after the bicarbonate wash by acidifying it; if a precipitate forms, the washing was incomplete.[14] |
| Side Reactions | While less common under standard Fischer esterification conditions, high temperatures or very strong acidic conditions could potentially lead to side reactions. Adhere to the recommended reaction temperature. |
| Residual Solvent or Water | Ensure the product is thoroughly dried with an anhydrous drying agent before final solvent removal. If necessary, use a high-vacuum line to remove trace amounts of volatile impurities. |
Experimental Protocol: Fischer Esterification of 2-(trifluoromethyl)benzoic acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-(trifluoromethyl)benzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[10]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the 2-(trifluoromethyl)benzoic acid is consumed. This may take several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted starting material. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[11][12]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation.
Visualizations
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. studylib.net [studylib.net]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of Methyl 2-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(trifluoromethyl)benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol using a strong acid catalyst, such as sulfuric acid.[1][2][3] Alternative routes include a multi-step synthesis starting from o-toluic acid, which involves acylation, side-chain chlorination, fluorination, and final esterification. Another approach begins with 2-nitro-4-trifluoromethyl benzonitrile, proceeding through hydrolysis and subsequent alcoholysis.[4][5]
Q2: Why am I getting a low yield of this compound?
A2: Low yields in this synthesis are often attributed to a combination of steric hindrance from the ortho-trifluoromethyl group and the strong electron-withdrawing nature of this group, which deactivates the carboxyl group towards nucleophilic attack by methanol.[1] In one study using a solid acid catalyst, the yield for the ortho-trifluoromethyl substituted methyl benzoate was only 29.1%.[1] Incomplete reactions and side reactions can also contribute to lower yields.
Q3: What are potential side reactions during the synthesis?
A3: Potential side reactions primarily involve the dehydration of methanol to form dimethyl ether, especially at high temperatures in the presence of a strong acid catalyst. If the starting material, 2-(trifluoromethyl)benzoic acid, is not completely dry, the presence of water can shift the equilibrium of the esterification reaction back towards the reactants, thus reducing the yield.
Q4: How can I purify the crude this compound?
A4: Column chromatography is a highly effective method for purifying the final product.[6] A common procedure involves using silica gel as the stationary phase and a solvent system with a gradually increasing polarity, such as a hexane-ethyl acetate gradient.[6] After collecting the pure fractions, the solvent is removed under reduced pressure to yield the purified ester.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation or insufficient amount. 3. Presence of water in the reactants or solvent. | 1. Increase the reaction time and/or temperature. Refluxing for several hours is common.[3][7] 2. Increase the catalyst loading. For solid catalysts, ensure they are properly activated. 3. Use anhydrous methanol and ensure the 2-(trifluoromethyl)benzoic acid is thoroughly dried. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water formed during the reaction.[8] |
| Formation of Byproducts | 1. Reaction temperature is too high, leading to ether formation from methanol. 2. Impurities in the starting materials. | 1. Maintain a controlled reflux temperature. 2. Ensure the purity of 2-(trifluoromethyl)benzoic acid and methanol before starting the reaction. |
| Difficult Product Isolation | 1. Incomplete neutralization of the acid catalyst. 2. Emulsion formation during aqueous workup. | 1. Ensure complete neutralization with a base wash (e.g., saturated sodium bicarbonate solution) after the reaction.[3] 2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. |
| Low Yield After Purification | 1. Loss of product during column chromatography. 2. Incomplete extraction from the reaction mixture. | 1. Optimize the solvent system for column chromatography to ensure good separation and recovery. 2. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol is a standard method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (5-10 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[6]
Protocol 2: Synthesis using a Solid Acid Catalyst
This protocol offers a more environmentally friendly approach with a reusable catalyst.
-
Catalyst Activation: Activate the solid acid catalyst (e.g., a Zr/Ti-based catalyst) by heating under vacuum to remove any adsorbed water.[1]
-
Reaction Setup: In a round-bottom flask, combine 2-(trifluoromethyl)benzoic acid (1.0 eq), anhydrous methanol (5-10 eq), and the activated solid acid catalyst.
-
Reflux: Heat the mixture to reflux with vigorous stirring for the required reaction time.
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with methanol, dried, and reused.[1]
-
Product Isolation and Purification: Remove the excess methanol from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Methyl Benzoate Derivatives
| Entry | Substrate | Catalyst | Yield (%) | Reference |
| 1 | Benzoic Acid | Zr/Ti Solid Acid | High | [1] |
| 2 | 2-(Trifluoromethyl)benzoic Acid | Zr/Ti Solid Acid | 29.1 | [1] |
| 3 | 2-Nitrobenzoic Acid | Zr/Ti Solid Acid | 20.1 | [1] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-(trifluoromethyl)benzoate Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the standard reaction work-up procedure of Methyl 2-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Standard Work-up Procedure
This protocol outlines the standard procedure for the aqueous work-up of this compound following its synthesis, typically via Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol.
1. Quenching the Reaction:
-
Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve excess methanol and the acid catalyst.
2. Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. The choice of solvent may depend on the subsequent purification method.
-
Repeat the extraction process two to three times to ensure complete recovery of the product. Combine the organic layers.
3. Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize and remove any unreacted 2-(trifluoromethyl)benzoic acid and the acid catalyst. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.
-
Perform a second wash with deionized water.
-
Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove any remaining water from the organic phase.
4. Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent by gravity filtration.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
5. Purification:
-
The crude product can be purified further by vacuum distillation, taking into account its boiling point.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 203-204 °C (lit.) |
| Density | 1.31 g/mL at 25 °C (lit.) |
Table 2: Common Solvents for Extraction
| Solvent | Boiling Point (°C) | Density (g/mL) | Notes |
| Ethyl Acetate | 77.1 | 0.902 | Good general-purpose solvent for extraction. |
| Diethyl Ether | 34.6 | 0.713 | More volatile, which can be advantageous for solvent removal. |
Troubleshooting Guide & FAQs
Q1: After adding the reaction mixture to water, no precipitate formed, or it was very oily. What should I do?
A1: This is a common observation as this compound is a liquid at room temperature. The "oily" substance is likely your crude product. Proceed with the extraction step as outlined in the protocol. The product will dissolve in the organic solvent.
Q2: During the sodium bicarbonate wash, there was excessive foaming and pressure build-up in the separatory funnel. Is this normal?
A2: Yes, this is expected. The foaming is due to the neutralization of the acid catalyst (e.g., sulfuric acid) and any unreacted 2-(trifluoromethyl)benzoic acid by the sodium bicarbonate, which releases carbon dioxide gas. To manage this:
-
Add the sodium bicarbonate solution in small portions.
-
Swirl the separatory funnel gently before stoppering and shaking.
-
After stoppering, invert the funnel and immediately vent it away from yourself and others.
-
Repeat the shaking and venting process until the pressure release is minimal.
Q3: My final product is a yellow or brown oil. How can I decolorize it?
A3: A colored product may indicate the presence of impurities.
-
Purification: Ensure you have performed the washing steps thoroughly. If the color persists, consider purification by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can sometimes remove colored impurities. However, this may lead to some product loss.
Q4: The yield of my product is low. What are the potential causes?
A4: Low yield can result from several factors:
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Incomplete Reaction: The initial esterification reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure the starting material is consumed.
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Inefficient Extraction: Ensure you are performing multiple extractions with an adequate volume of organic solvent to fully recover the product from the aqueous layer.
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Product Loss During Washes: While the product has low water solubility, some loss can occur during the aqueous washes. Avoid overly vigorous or prolonged washing steps.
-
Hydrolysis: Although unlikely under standard work-up conditions, prolonged exposure to strongly acidic or basic aqueous solutions could potentially lead to some hydrolysis of the ester.
Q5: I am unsure if all the acidic impurities have been removed. How can I check?
A5: After the final sodium bicarbonate wash, you can check the pH of the aqueous layer. It should be neutral or slightly basic. If it is still acidic, perform another wash with the bicarbonate solution.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the work-up and purification of this compound.
addressing stability issues of Methyl 2-(trifluoromethyl)benzoate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(trifluoromethyl)benzoate in aqueous solutions.
Troubleshooting Guides
Issue 1: Compound Degradation Observed in Aqueous Solution
Symptoms:
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Appearance of new peaks in HPLC or GC-MS analysis over time.
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A decrease in the peak area of the parent compound, this compound.
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Changes in the physical properties of the solution (e.g., pH, color).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ester Hydrolysis | The ester group is susceptible to hydrolysis, especially under basic or acidic conditions, yielding 2-(trifluoromethyl)benzoic acid and methanol. This is a common degradation pathway for benzoate esters. |
| Solution: Maintain the pH of the aqueous solution within a neutral range (pH 6-8) to minimize hydrolysis. If the experimental conditions require acidic or basic pH, consider the use of a co-solvent system to reduce water activity or conduct the experiment at a lower temperature to slow down the degradation rate. | |
| Trifluoromethyl Group Hydrolysis | While generally more stable than the ester group, the trifluoromethyl (-CF3) group can undergo hydrolysis to a carboxylic acid (-COOH) group under strong basic conditions and elevated temperatures.[1][2] |
| Solution: Avoid prolonged exposure to highly alkaline conditions (pH > 10) and high temperatures. If basic conditions are necessary, use the mildest effective base and the lowest possible temperature. | |
| Photodegradation | Exposure to UV light can induce degradation of aromatic compounds. |
| Solution: Protect the solution from light by using amber vials or by covering the experimental setup with aluminum foil. |
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate in the solution.
-
Inconsistent analytical results due to undissolved compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound, as an organic ester, is expected to have limited solubility in water. |
| Solution: The use of co-solvents such as acetonitrile, methanol, or DMSO can significantly improve solubility.[2] Start with a small percentage of the co-solvent and gradually increase it until the compound fully dissolves. Be aware that the co-solvent may influence the compound's stability. Alternatively, the use of surfactants or cyclodextrins can enhance aqueous solubility. | |
| pH-Dependent Solubility | The solubility of the primary degradation product, 2-(trifluoromethyl)benzoic acid, is highly dependent on pH. It is more soluble at higher pH values where it exists as the carboxylate salt. |
| Solution: If degradation has occurred, adjusting the pH to be more alkaline may help to dissolve the degradation product, although this may accelerate further degradation of the parent ester. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in an aqueous solution?
A1: The primary degradation product is 2-(trifluoromethyl)benzoic acid, formed through the hydrolysis of the methyl ester group. Under more extreme conditions, such as high pH and temperature, the trifluoromethyl group can also be hydrolyzed to a carboxylic acid, which would lead to the formation of phthalic acid.
Q2: How can I monitor the stability of this compound in my experiments?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[3][4] This method can separate the parent compound from its degradation products, allowing for the quantification of each over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[3]
Q3: What are the ideal storage conditions for aqueous solutions of this compound?
A3: To maximize stability, aqueous solutions should be stored at low temperatures (2-8 °C), protected from light, and maintained at a neutral pH. For long-term storage, consider preparing the solution fresh or storing it as a frozen aliquot.
Q4: Does the position of the trifluoromethyl group affect the stability of the ester?
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the percentage of B to elute the compound and any potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or a wavelength determined by UV scan of the compound) |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase. |
| Sample Preparation | Dilute the aqueous experimental samples with the mobile phase to fall within the concentration range of the calibration curve. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound via ester hydrolysis.
References
identification of common impurities in commercial Methyl 2-(trifluoromethyl)benzoate
Welcome to the technical support center for Methyl 2-(trifluoromethyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities encountered in commercial batches of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Based on the typical synthesis route, which is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol, the most probable impurities are:
-
Unreacted Starting Materials:
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2-(Trifluoromethyl)benzoic acid
-
Methanol
-
-
Positional Isomers:
-
Methyl 3-(trifluoromethyl)benzoate
-
Methyl 4-(trifluoromethyl)benzoate
-
-
Residual Solvents: Solvents used during the synthesis and purification process.
Commercial grades of this compound typically have a purity of ≥ 98% as determined by Gas Chromatography (GC).[1]
Q2: How can I detect these impurities in my sample?
The primary analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
Yes, impurities can significantly impact reaction outcomes. For instance, the presence of the unreacted starting material, 2-(trifluoromethyl)benzoic acid, can alter the pH of the reaction mixture or participate in side reactions. Positional isomers may have different reactivity profiles, leading to the formation of undesired byproducts.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms: Your GC-MS chromatogram shows peaks other than the main product peak for this compound.
Possible Causes & Solutions:
-
Unreacted 2-(Trifluoromethyl)benzoic acid: This will likely elute later than the methyl ester due to its higher boiling point and may exhibit a broader peak shape.
-
Identification: Look for characteristic mass fragments of 2-(trifluoromethyl)benzoic acid.
-
Solution: Purify the commercial material by distillation or chromatography if the presence of the acid is detrimental to your application.
-
-
Positional Isomers (Methyl 3- or 4-(trifluoromethyl)benzoate): These isomers will likely have very similar retention times to the main product.
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Identification: Careful examination of the mass spectra is crucial. While the molecular ion (m/z 204) will be the same, the fragmentation patterns may differ slightly. A high-resolution capillary column is recommended for better separation.
-
Solution: Isomeric impurities are difficult to remove. If their presence is problematic, consider sourcing the material from a different supplier with higher isomeric purity.
-
-
Residual Methanol or other Solvents: These will typically be highly volatile and appear as early-eluting peaks in the chromatogram.
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Identification: The mass spectrum will match that of the suspected solvent.
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Solution: These can usually be removed by placing the material under a high vacuum for a period.
-
Issue 2: Inconsistent Results in NMR Spectrum
Symptoms: The ¹H or ¹³C NMR spectrum of your this compound sample shows unexpected signals.
Possible Causes & Solutions:
-
Presence of 2-(Trifluoromethyl)benzoic acid:
-
Identification: Look for a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm in ¹H NMR). The aromatic signals may also be slightly shifted compared to the ester.
-
Solution: As with GC-MS, purification can remove the acidic impurity.
-
-
Positional Isomers:
-
Identification: The chemical shifts and coupling patterns of the aromatic protons will differ for the 2-, 3-, and 4-isomers. The ¹⁹F NMR will also show distinct chemical shifts for each isomer.
-
Solution: NMR can be used to estimate the ratio of the isomers present.
-
Quantitative Data Summary
While specific impurity levels can vary between suppliers and batches, the following table provides a general overview of what might be expected in a commercial sample with ≥ 98% purity.
| Impurity | Typical Concentration Range | Notes |
| 2-(Trifluoromethyl)benzoic acid | < 1.0% | Can be higher in lower-grade material. |
| Methyl 3-(trifluoromethyl)benzoate | < 0.5% | Presence depends on the purity of the initial 2-(trifluoromethyl)benzoic acid starting material. |
| Methyl 4-(trifluoromethyl)benzoate | < 0.5% | Presence depends on the purity of the initial 2-(trifluoromethyl)benzoic acid starting material. |
| Residual Solvents (e.g., Methanol) | < 0.5% | Can often be removed under vacuum. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
Objective: To separate and identify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any additional peaks and compare them to library data to identify potential impurities.
Protocol 2: HPLC Analysis for Purity Determination
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Method:
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a suitable gradient, for example, 50% B, and increase to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
Data Analysis:
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify impurity peaks based on their retention times and response factors if known.
Visualizations
Caption: Origin of common impurities in this compound.
Caption: A logical workflow for troubleshooting issues related to impurities.
References
understanding the degradation pathways of Methyl 2-(trifluoromethyl)benzoate
Welcome to the technical support center for Methyl 2-(trifluoromethyl)benzoate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile building block. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to navigate the complexities of its stability and degradation. Our goal is to equip you with the scientific rationale behind experimental design, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What makes the 2-(trifluoromethyl)benzoate moiety a valuable scaffold in drug development?
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for several key reasons. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to the parent molecule.[1] Furthermore, the -CF3 group is highly lipophilic and a strong electron-withdrawing group. These properties can significantly enhance a compound's binding affinity to biological targets, improve its permeability across cell membranes, and ultimately increase its bioavailability.[1][2] this compound serves as a critical intermediate for incorporating this advantageous moiety into more complex pharmaceutical agents.[2]
Q2: What are the primary degradation pathways I should be concerned with for this compound?
Based on its structure—an aromatic ester with a trifluoromethyl substituent—the primary degradation pathways to investigate are hydrolysis, photolysis, and thermal decomposition.[3][4]
-
Hydrolysis: The ester linkage is the most susceptible functional group and can be cleaved under both acidic and basic conditions to yield 2-(trifluoromethyl)benzoic acid and methanol.
-
Photolysis: Aromatic compounds can be sensitive to light. Exposure to UV or even high-intensity visible light could induce degradation.[1]
-
Thermal Stress: High temperatures can provide the energy needed to initiate decomposition.[5]
-
Oxidation: While the electron-deficient ring is somewhat resistant, oxidative conditions should still be evaluated as part of a comprehensive stability assessment.[3]
Q3: How stable is the trifluoromethyl (-CF3) group itself? Can it degrade?
The trifluoromethyl group is renowned for its stability. However, it is not entirely inert. Under forcing conditions, particularly high temperatures in strongly alkaline solutions, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) and release fluoride ions.[1][6] For instance, studies on related trifluoromethyl-substituted benzoates have shown this conversion can occur at temperatures of 200–300 °C in dilute potassium hydroxide.[6] For most standard experimental and storage conditions, however, the -CF3 group is considered robust.
Q4: I suspect my compound is degrading during storage/handling. What are the essential first steps for investigation?
If you suspect instability, a systematic approach is crucial. The industry-standard method is to conduct a forced degradation study , also known as stress testing.[4][7] This involves exposing your compound to a range of harsh conditions that are more severe than standard storage conditions.[3][4] The goal is to deliberately generate degradation products to establish the compound's intrinsic stability, elucidate potential degradation pathways, and develop a stability-indicating analytical method.[4] According to ICH and FDA guidelines, these studies should, at a minimum, include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][7][8]
Investigating Core Degradation Pathways
A forced degradation study is the cornerstone of understanding a molecule's stability.[4] The objective is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can adequately detect and resolve the resulting degradants.[7][9]
Workflow for a Forced Degradation Study
Below is a generalized workflow for conducting a forced degradation study on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Monitoring Methyl 2-(trifluoromethyl)benzoate Reactions by Thin-Layer Chromatography
Welcome to the technical support center for the monitoring of reactions involving Methyl 2-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Thin-Layer Chromatography (TLC) for this specific application. The presence of the electron-withdrawing trifluoromethyl group introduces unique challenges in polarity, reactivity, and visualization that require careful consideration for accurate reaction monitoring.
This document provides in-depth troubleshooting guides and frequently asked questions to ensure your TLC analysis is reliable, reproducible, and insightful.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My spots are streaking or "tailing," especially a spot near the baseline. What is happening and how can I fix it?
Answer: Streaking or tailing is a common issue in TLC and often indicates a strong, undesirable interaction between your compound and the stationary phase (silica gel).[1]
-
Causality: this compound is often used in reactions like hydrolysis to form 2-(trifluoromethyl)benzoic acid or amidation to form an amide. The carboxylic acid product is highly polar and acidic. Silica gel itself is slightly acidic, and the polar carboxylic acid can bind very strongly to it, causing it to "streak" up the plate rather than move as a compact spot.[1] Overloading the sample on the TLC plate can also lead to streaking.[2]
-
Solutions:
-
Modify the Mobile Phase: For acidic products, add a small amount (0.5-2%) of a polar acidic solvent like acetic acid or formic acid to your mobile phase.[1][3] This acidic additive will protonate the silica surface and the carboxylic acid, reducing the strong interaction and leading to more defined, circular spots.
-
Reduce Sample Concentration: Your sample may be too concentrated.[2] Dilute your reaction mixture sample before spotting it on the TLC plate and re-run the analysis.
-
Check for Decomposition: In some cases, streaking can indicate that your compound is decomposing on the silica plate.[1] If you suspect this, you might consider using a less reactive stationary phase like alumina plates.
-
Question: I am struggling to get good separation between my starting material and my product. The spots are either too close together or one is at the baseline and the other is at the solvent front. How do I optimize my solvent system?
Answer: Achieving optimal separation is key to effective reaction monitoring. The goal is to have all spots—starting material, products, and by-products—appear with Rf (Retention Factor) values between 0.15 and 0.85.[4]
-
Causality: The separation on a TLC plate is governed by the polarity of the compounds relative to the polarity of the mobile phase.[5]
-
Spots Too Close to the Baseline (Low Rf): This means your mobile phase is not polar enough to move the compounds up the plate.[3] The compounds are sticking too strongly to the polar silica gel.
-
Spots Too Close to the Solvent Front (High Rf): This indicates your mobile phase is too polar.[3] It is carrying all the compounds with it, resulting in poor separation.
-
-
Solutions:
-
Systematic Polarity Adjustment: The most common mobile phase for compounds like this compound is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6][7]
-
If your spots are too low, increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 10% Ethyl Acetate in Hexanes to 20% Ethyl Acetate in Hexanes).
-
If your spots are too high, decrease the polarity by reducing the proportion of the polar solvent (e.g., move from 30% Ethyl Acetate in Hexanes to 15% Ethyl Acetate in Hexanes).
-
-
Change Solvents Entirely: If adjusting the ratio of your current system doesn't work, you may need to change one or both of the solvents to achieve a different selectivity. For example, switching from ethyl acetate to dichloromethane can alter the separation.
-
Question: I can see my starting material spot under a UV lamp, but I can't see my expected product. Does this mean my reaction failed?
Answer: Not necessarily. This is a common visualization issue. While the benzene ring in this compound allows it to be visualized under short-wave UV light (254 nm), your product may not be UV-active or may be present in a very low concentration.[8][9]
-
Causality: A compound is only visible under 254 nm UV light if it contains a chromophore that absorbs this wavelength, typically an aromatic ring or a conjugated system.[9] If your reaction modifies this part of the molecule or if the product is not aromatic, it may not be visible. Furthermore, sometimes a sample is too dilute to be seen.[3]
-
Solutions:
-
Use a Chemical Stain: This is the most reliable solution. After viewing under UV light, use a destructive chemical stain to visualize all organic compounds on the plate.[9] Potassium permanganate (KMnO₄) stain is an excellent general-purpose stain that reacts with any oxidizable functional group (alcohols, amines, etc.), appearing as yellow spots on a purple background.[10]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine is another common method. Iodine vapor complexes with many organic compounds, causing them to appear as temporary brown spots.[8][9]
-
Increase Sample Concentration: Try spotting the sample multiple times in the same location (allowing the solvent to dry between each application) to increase the concentration on the plate.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for a reaction converting this compound to an amide?
A1: For an amidation reaction, the product amide will be more polar than the starting ester. A good starting point for a mobile phase would be a 3:1 to 4:1 mixture of Hexanes:Ethyl Acetate. This moderately polar system should place the less polar starting material at a higher Rf value and the more polar amide product at a lower, well-separated Rf value. You can then adjust the ratio based on the initial result.
Q2: Which staining agents are most effective for visualizing this compound and its derivatives?
A2: While UV light is a good first check, chemical stains are often necessary for comprehensive visualization. The choice of stain depends on the functional groups present.
| Stain | Preparation & Use | Visualizes | Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[10] Dip the plate and gently heat. | Most organic compounds (alkenes, alcohols, amines, etc.).[10] | Yellow spots on a purple/pink background.[10] |
| p-Anisaldehyde | A solution of p-anisaldehyde, ethanol, sulfuric acid, and acetic acid.[12] Dip the plate and heat strongly. | Nucleophilic groups (alcohols, amines), aldehydes, and ketones.[13] | Various colored spots on a pink background.[12] |
| Iodine | Place the plate in a sealed chamber with a few iodine crystals.[9] | Unsaturated and aromatic compounds.[14] | Brown spots on a light brown background. The spots will fade over time.[9] |
| Phosphomolybdic Acid (PMA) | A 10% solution of phosphomolybdic acid in ethanol.[12] Dip the plate and heat. | A very general stain for most organic compounds.[8][10] | Dark blue/green spots on a yellow-green background.[15] |
Q3: How do I use TLC to determine if my reaction has gone to completion?
A3: To monitor a reaction's progress, spot three lanes on a single TLC plate:
-
SM Lane: A diluted sample of your starting material (this compound).
-
Co-spot Lane: A spot of the starting material with the reaction mixture spotted directly on top of it.
-
RM Lane: A diluted sample of your reaction mixture.
As the reaction proceeds, you should observe the spot corresponding to the starting material in the 'RM' lane diminishing in intensity while a new spot corresponding to your product appears. The reaction is generally considered complete when the starting material spot is no longer visible in the 'RM' lane.[16]
Q4: Can the trifluoromethyl (CF₃) group interfere with TLC analysis?
A4: The trifluoromethyl group itself does not typically interfere with the chromatographic process. Its primary influence is on the molecule's overall polarity and electronic properties. The strong electron-withdrawing nature of the CF₃ group can make the adjacent ester more susceptible to nucleophilic attack (e.g., hydrolysis). It does not have a chromophore for UV visualization, but the attached benzene ring allows for UV detection.[8]
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common TLC separation and visualization issues.
Experimental Protocols
Protocol 1: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
This stain is highly effective for general-purpose visualization of a wide range of organic compounds.
Materials:
-
Potassium permanganate (KMnO₄): 1.5 g
-
Potassium carbonate (K₂CO₃): 10 g
-
10% Sodium hydroxide (NaOH) solution: 1.25 mL
-
Distilled water: 200 mL
-
Glass jar with a lid for storage
-
Heat gun or hot plate
Procedure:
-
In a 250 mL beaker, dissolve the potassium carbonate in 200 mL of distilled water.
-
Add the potassium permanganate to the solution and stir until it is fully dissolved. The solution will turn a deep purple.[10]
-
Carefully add the 10% NaOH solution and mix thoroughly.
-
Transfer the stain to a glass jar suitable for dipping TLC plates. This stain is stable for approximately 3 months.[10]
-
To use, take your developed and dried TLC plate with forceps and dip it quickly and smoothly into the staining solution.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun or by placing it on a warm hot plate until yellow to brown spots appear against a purple or pink background.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. microbiozindia.com [microbiozindia.com]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. Mobile Phase of Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Magic Formulas [chem.rochester.edu]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. scribd.com [scribd.com]
- 15. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Isomer Resolution of Methyl (Trifluoromethyl)benzoate
Welcome to the technical support center for the resolution of Methyl (trifluoromethyl)benzoate isomers. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity isomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of Methyl (trifluoromethyl)benzoate that require separation?
The primary isomers are positional isomers, where the trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups are at different positions on the benzene ring. The three isomers are:
-
Ortho (o-) isomer: Methyl 2-(trifluoromethyl)benzoate
-
Meta (m-) isomer: Methyl 3-(trifluoromethyl)benzoate
-
Para (p-) isomer: Methyl 4-(trifluoromethyl)benzoate
These isomers have the same molecular weight but differ in the spatial arrangement of their substituents, leading to distinct physical and chemical properties.
Q2: Why is the separation of these positional isomers challenging?
Separating positional isomers is often difficult because they share very similar physicochemical properties, such as boiling point, solubility, and polarity.[1] This similarity makes conventional separation techniques like simple distillation or crystallization less effective, necessitating more advanced methods like high-performance liquid chromatography (HPLC) or high-resolution gas chromatography (GC).[2]
Q3: What are the most effective techniques for resolving Methyl (trifluoromethyl)benzoate isomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective and widely used techniques.
-
HPLC: Particularly reverse-phase HPLC, is excellent for separating compounds with slight differences in polarity. Specialized columns, such as those with biphenyl stationary phases, can enhance selectivity for aromatic positional isomers.[3]
-
GC: This method is suitable for volatile and thermally stable compounds. The choice of the capillary column's stationary phase is critical. Novel materials like trifluoromethyl-functionalized 2D Covalent Organic Frameworks (COFs) have shown exceptional performance in separating isomers by providing unique interactions like hydrogen bonding, dipole interactions, and steric effects.[1][2]
Q4: How do I choose between HPLC and GC for my separation?
The choice depends on the specific properties of your sample mixture, the required purity, and the available equipment. The decision can be guided by factors such as the thermal stability of the isomers and the desired scale of the separation (analytical vs. preparative).
References
Validation & Comparative
A Comparative Guide to Trifluoromethylation Strategies: Direct Reagents vs. Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the strategic incorporation of a -CF3 group is a critical consideration in molecular design. This guide provides an objective comparison of the primary methods for introducing this functional group: the use of direct trifluoromethylating reagents and the application of trifluoromethylated building blocks, with a focus on Methyl 2-(trifluoromethyl)benzoate.
Part 1: Direct Trifluoromethylation Reagents
Direct trifluoromethylation involves the use of a reagent that delivers the -CF3 group to a substrate. These reagents are broadly categorized based on the nature of the trifluoromethyl species they generate: electrophilic (CF3+), nucleophilic (CF3-), or radical (CF3•).
Electrophilic Trifluoromethylating Reagents
These reagents are effective for the trifluoromethylation of a wide array of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] The most prominent among these are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1][2]
Key Reagents and Characteristics:
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[1] | Can be more expensive than other options.[1] Togni Reagent II is metastable and can decompose exothermically above its melting point.[3] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[1][4] Newer generations show improved thermal stability.[5] | Can require harsher conditions; some earlier derivatives are less stable.[1] |
| Sulfoximine Salts | Shibata Reagent | β-ketoesters | Shelf-stable and commercially available.[1] | Less extensively studied compared to Togni and Umemoto reagents.[1] |
Performance Data: Trifluoromethylation of β-Ketoesters [1]
| Reagent | Substrate | Yield (%) |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94 |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is for comparative purposes based on reported examples.
Experimental Protocol: Trifluoromethylation of Indole using Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole.
Materials:
-
Indole
-
Togni's Reagent II
-
Zinc triflate (Zn(OTf)2)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Add zinc triflate (0.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism Visualization:
Nucleophilic Trifluoromethylating Reagents
Nucleophilic trifluoromethylation is a powerful method for introducing the -CF3 group into electrophilic substrates, most notably carbonyl compounds and their derivatives. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the most widely used in this category.[2][6]
Key Reagent and Characteristics:
| Reagent | Typical Substrates | Advantages | Limitations |
| Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, ketones, imines, esters | Versatile, commercially available, well-understood mechanism.[7] | Requires a nucleophilic initiator (e.g., fluoride source).[6] Can be volatile.[2] |
Performance Data: Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent [7]
| Substrate | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | TBAF (5) | THF | 0 | 0.5 | 95 |
| Acetophenone | TBAF (10) | THF | 25 | 2 | 88 |
| Methyl Benzoate | CsF (20) | DME | 60 | 12 | 75 |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent [1]
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Slowly add the TBAF solution (0.05 mmol) to initiate the reaction.
-
Stir the mixture at 0 °C and allow it to warm to room temperature over 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1M HCl.
-
Extract the product with diethyl ether, wash with brine, and dry the organic layer over magnesium sulfate.
-
Concentrate the solution and purify the resulting alcohol by column chromatography.
Reaction Mechanism Visualization:
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brynmawr.edu [brynmawr.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Comparative Biological Insights: An Evaluation of Methyl 2-(trifluoromethyl)benzoate Analogs
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of synthetic compounds is paramount. This guide offers a comparative analysis of the biological activities of Methyl 2-(trifluoromethyl)benzoate analogs, focusing on their potential as anticancer and antimicrobial agents. While direct comparative studies on a comprehensive series of these specific analogs are limited in publicly available literature, this guide synthesizes available data on structurally related compounds to provide insights into their potential efficacy and mechanisms of action.
The inclusion of a trifluoromethyl (-CF3) group in medicinal chemistry is a well-established strategy to enhance the therapeutic properties of molecules. This is attributed to the unique electronic properties of the -CF3 group, which can improve metabolic stability, binding affinity to target proteins, and cellular permeability. In the context of this compound analogs, this substitution is anticipated to modulate their biological profile.
Antiproliferative and Cytotoxic Activities
For instance, a study on trifluoromethyl-containing quinobenzothiazinium chloride, a heterocyclic system with a trifluoromethyl group, demonstrated significant antiproliferative activity against human pancreatic cancer cell lines. The compound exhibited IC50 values of 0.051 µM against BxPC-3 and 0.066 µM against Panc-1 cell lines[1]. This highlights the potent cytotoxic effects that can be achieved with trifluoromethylated aromatic systems.
Furthermore, a comparative study of isoxazole-based molecules with and without a trifluoromethyl group revealed a significant enhancement in anticancer activity upon trifluoromethylation. The trifluoromethylated isoxazole analog showed an IC50 value of 2.63 µM against the MCF-7 breast cancer cell line, which was approximately eight times more potent than its non-trifluoromethylated counterpart (IC50 = 19.72 µM). This underscores the positive impact of the -CF3 group on cytotoxic potency.
While specific data for a series of this compound analogs is yet to be published, the existing evidence strongly suggests that substitutions on the benzoate ring, in addition to the trifluoromethyl group at the 2-position, would significantly influence their anticancer activity. It is hypothesized that electron-withdrawing or -donating groups at various positions on the phenyl ring will alter the electronic distribution and steric properties of the molecule, thereby affecting its interaction with biological targets.
Table 1: Representative Antiproliferative Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) |
| Quinobenzothiazinium Chloride | 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][3]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051[1] |
| Panc-1 (Pancreatic) | 0.066[1] | ||
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 |
| Isoxazole (non-CF3 analog) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast) | 19.72 |
Antimicrobial Activity
The antimicrobial potential of benzoate derivatives has been explored for various applications. While comprehensive comparative data on the antimicrobial effects of a series of this compound analogs is scarce, the general understanding is that the lipophilicity and electronic effects of substituents play a crucial role in their activity. The trifluoromethyl group, known to increase lipophilicity, could enhance the ability of these compounds to penetrate bacterial cell membranes.
To evaluate the antimicrobial efficacy of novel compounds, the Minimum Inhibitory Concentration (MIC) is a key parameter. Standard protocols such as the broth microdilution method are employed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Future comparative studies on this compound analogs should focus on establishing a clear structure-activity relationship by systematically varying the substituents on the aromatic ring and evaluating their impact on MIC values against a panel of clinically relevant bacteria and fungi.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of anticancer and antimicrobial activities.
Cytotoxicity and Antiproliferative Assays
A common method to assess the cytotoxic effect of compounds on cancer cell lines is the MTS assay.
MTS Assay Protocol for Anticancer Screening [1]
-
Cell Seeding: Plate cancer cells (e.g., Panc-1, BxPC-3) in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.0001 µM to 2 µM) and incubate for 24 or 48 hours.
-
MTS Reagent Addition: After the incubation period, add MTS reagent to each well.
-
Incubation and Absorbance Measurement: Incubate the plates for 1.5 hours at 37°C and 5% CO2. Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Protocol for MIC Determination
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological activity of small molecules is intrinsically linked to their interaction with cellular signaling pathways. While specific pathways targeted by this compound analogs are yet to be elucidated, related trifluoromethyl-containing compounds have been shown to induce apoptosis in cancer cells. The potential mechanisms could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
A general workflow for investigating the mechanism of action of a novel bioactive compound is depicted below. This workflow starts with the initial screening for biological activity, followed by more in-depth studies to identify the molecular targets and the signaling pathways involved.
References
A Comparative Guide to the Structural Validation of Novel Methyl 2-(trifluoromethyl)benzoate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. In the realm of medicinal chemistry, derivatives of Methyl 2-(trifluoromethyl)benzoate are of significant interest due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides an in-depth comparison of the primary analytical methods for the structural validation of these compounds, offering insights into the rationale behind experimental choices and presenting supporting data and protocols.
The Imperative of Orthogonal Methodologies in Structural Elucidation
This guide will explore each of these techniques, comparing their strengths, limitations, and the specific information they provide in the context of our target molecules.
The Analytical Workflow: A Synergistic Approach
A logical workflow for the structural elucidation of a novel this compound derivative ensures that information from each step informs the next, leading to an efficient and comprehensive validation.
Caption: A typical workflow for the structural validation of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For our target molecules, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Why NMR is the Primary Tool:
-
¹H and ¹³C NMR: These standard experiments map the proton and carbon framework of the molecule, respectively. Chemical shifts, coupling constants (J-values), and integration in ¹H NMR reveal the number of different types of protons, their electronic environment, and their proximity to one another.
-
¹⁹F NMR: The Fluorine Advantage: The trifluoromethyl group makes ¹⁹F NMR an exceptionally informative technique. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[4][5] The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it a superb probe for confirming the substitution pattern on the aromatic ring and detecting subtle electronic effects of other substituents.[6][7]
Experimental Protocol: 1D and 2D NMR Analysis
Objective: To determine the complete covalent structure of the molecule.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte resonances.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Observe the chemical shifts (δ) of the aromatic and methyl ester protons.
-
Analyze the coupling patterns (e.g., doublets, triplets) to deduce the substitution pattern on the benzene ring.
-
Integrate the signals to determine the relative number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
Note the characteristic low-field signal of the ester carbonyl carbon and the quartet signal of the CF₃ carbon (due to ¹JCF coupling).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. A single sharp singlet is expected for the CF₃ group in the absence of other fluorine substituents. Its chemical shift provides electronic information.[8]
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent in the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular fragments, for instance, by correlating the methyl ester protons to the carbonyl carbon.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Why MS is Essential:
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement, typically to within 5 ppm. This is a critical first step in confirming the molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization (electron ionization, EI) can reveal its constituent parts. For this compound derivatives, characteristic fragments would include the loss of the methoxy group (-OCH₃) from the ester, or the loss of the trifluoromethyl radical (•CF₃).[9][10][11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and analyze fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that often preserves the molecular ion. Electron ionization (EI) is a "harder" technique that induces more fragmentation.[12]
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Compare the experimentally measured m/z value with the calculated exact mass for the proposed structure.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and record the masses of the fragment ions.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of 31 Da for •OCH₃, 69 Da for •CF₃).
-
Propose fragmentation pathways that are consistent with the observed fragment ions and the proposed structure.
-
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[13][14] It is considered the "gold standard" for structure determination.
Why X-ray Crystallography is Unrivaled:
-
Absolute Structure: It determines the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsion angles.[15][16]
-
Stereochemistry: It can unequivocally establish the absolute stereochemistry of chiral centers.
-
Intermolecular Interactions: It reveals how molecules pack in the solid state, providing insights into intermolecular forces.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[17] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a high-quality crystal on a goniometer head.[18]
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
The atomic positions are fitted to the electron density map and refined to yield the final crystal structure.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed connectivity information, it is an excellent first-pass method to verify the presence of key structural motifs.
Why FTIR is a Useful Complement:
-
Characteristic Absorptions: The ester group in this compound derivatives has strong, characteristic infrared absorptions.[22][23]
-
Aromaticity: The presence of the benzene ring is also confirmed by specific C-H and C=C stretching and bending vibrations.[24][25]
Experimental Protocol: FTIR Spectroscopy
Objective: To confirm the presence of key functional groups.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt (e.g., NaCl) plates.
-
-
Spectrum Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Comparative Analysis of Techniques
| Technique | Information Obtained | Strengths | Limitations | Sample Requirement |
| NMR Spectroscopy | Covalent structure, atom connectivity, stereochemistry, electronic environment. | Provides the most comprehensive structural information in solution; non-destructive. | Can be complex to interpret for very complicated molecules; requires soluble sample. | 5-10 mg, soluble in deuterated solvent. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. | High sensitivity; provides exact molecular formula (HRMS). | Does not provide connectivity information; isomers can be difficult to distinguish. | <1 mg, soluble in a volatile solvent. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry, packing. | Provides definitive structural proof; the "gold standard".[13][14] | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. | A single crystal (~20-200 µm).[17] |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample. | Provides limited structural information; not suitable for complex structure determination on its own. | ~1 mg (solid or liquid). |
Logical Framework for Data Integration
The power of this multi-technique approach lies in the cross-validation of data. The molecular formula from HRMS must match the atoms identified by NMR. The functional groups seen in FTIR must be consistent with the structure derived from NMR. Finally, the definitive 3D structure from X-ray crystallography must be in complete agreement with the spectroscopic data.
Caption: Integration of data from orthogonal analytical methods.
Conclusion
The structural validation of novel this compound derivatives demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, X-ray crystallography, and FTIR spectroscopy, researchers can build a self-validating dossier of evidence that confirms the molecular structure with the highest degree of confidence. This meticulous process is not merely a procedural formality; it is the fundamental basis upon which all subsequent biological and chemical investigations are built, ensuring the integrity and reproducibility of scientific research in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uni-saarland.de [uni-saarland.de]
- 13. rigaku.com [rigaku.com]
- 14. excillum.com [excillum.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. fiveable.me [fiveable.me]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. pulstec.net [pulstec.net]
- 21. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 26. benchchem.com [benchchem.com]
- 27. Preparation and Characterization of Chitin Benzoic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Analysis of Methyl 2-(trifluoromethyl)benzoate: The Absence of Stereoisomers
A comparative study of the stereoisomers of Methyl 2-(trifluoromethyl)benzoate is fundamentally not feasible because the molecule is achiral and does not possess stereoisomers. Stereoisomers are molecules that share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The primary sources of stereoisomerism are the presence of chiral centers or restricted rotation that leads to atropisomerism. An analysis of the molecular structure of this compound reveals the absence of these features.
The structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃) and a trifluoromethyl group (-CF₃) at adjacent positions. For a molecule to exhibit enantiomerism or diastereomerism, it must contain at least one chiral center—typically a carbon atom bonded to four different substituent groups.
An examination of each carbon atom in this compound confirms the lack of any such chiral center:
-
The six carbon atoms within the benzene ring are sp² hybridized and part of a planar aromatic system, precluding them from being chiral centers.
-
The carbon atom of the trifluoromethyl (-CF₃) group is bonded to three identical fluorine atoms.
-
The carbonyl carbon of the ester group is sp² hybridized, forming a double bond with one oxygen atom.
-
The methyl carbon of the ester group is bonded to three identical hydrogen atoms.
Furthermore, while significant steric hindrance between two bulky groups on a biaryl system can restrict bond rotation and lead to atropisomerism, the barrier to rotation around the single bonds connecting the substituent groups to the benzene ring in this compound is insufficient to allow for the isolation of stable, distinct rotational isomers at room temperature.
Therefore, as an achiral compound, all molecules of this compound are superimposable on their mirror images, and no stereoisomers exist.
Proposed Alternative Comparison: Positional Isomers
While a stereoisomer comparison is not possible, a valuable and relevant comparative study can be conducted on the positional isomers of Methyl (trifluoromethyl)benzoate. These isomers share the same molecular formula (C₉H₇F₃O₂) but differ in the substitution pattern on the benzene ring. The three positional isomers are:
-
This compound (Ortho isomer)
-
Methyl 3-(trifluoromethyl)benzoate (Meta isomer)
-
Methyl 4-(trifluoromethyl)benzoate (Para isomer)
These isomers exhibit distinct physical, chemical, and biological properties due to the different electronic and steric effects imparted by the substituent positions. A comparative guide for these isomers would be highly relevant for researchers in chemical synthesis and drug development.
Below is a proposed framework for comparing these positional isomers, adhering to the requested format.
Comparative Guide: Positional Isomers of Methyl (trifluoromethyl)benzoate
This guide provides a comparative analysis of the ortho, meta, and para isomers of Methyl (trifluoromethyl)benzoate, focusing on their physicochemical properties and reactivity, supported by representative data and experimental considerations.
Data Presentation: Physicochemical Properties
A summary of key quantitative data for the positional isomers is presented below. These properties are critical for applications in synthesis, formulation, and biological screening.
| Property | This compound (Ortho) | Methyl 3-(trifluoromethyl)benzoate (Meta) | Methyl 4-(trifluoromethyl)benzoate (Para) |
| CAS Number | 13290-73-0 | 26313-79-1 | 402-16-4 |
| Molecular Weight | 204.14 g/mol | 204.14 g/mol | 204.14 g/mol |
| Boiling Point | ~210-212 °C | ~198-200 °C | ~195-197 °C |
| Density | ~1.35 g/cm³ | ~1.34 g/cm³ | ~1.34 g/cm³ |
| Refractive Index (n²⁰/D) | ~1.46 | ~1.45 | ~1.45 |
| ¹⁹F NMR (δ, ppm) | ~ -60 to -62 | ~ -63 | ~ -63 |
Note: The exact values may vary slightly depending on the data source and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon comparative data. Below is a representative protocol for a key analytical technique used to differentiate the isomers.
Experiment: Differentiating Positional Isomers using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between the ortho, meta, and para isomers of Methyl (trifluoromethyl)benzoate using ¹H NMR and ¹⁹F NMR spectroscopy.
Materials:
-
Samples of Methyl 2-, 3-, and 4-(trifluoromethyl)benzoate
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of each isomer in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum for each sample.
-
Observe the aromatic region (typically 7.0-8.5 ppm). The splitting patterns (multiplicity) and coupling constants of the aromatic protons will be unique for each isomer due to the different relative positions of the substituents.
-
The methyl ester protons will appear as a singlet around 3.9 ppm for all isomers.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine-19 NMR spectrum for each sample.
-
The chemical shift (δ) of the -CF₃ group can vary slightly between isomers, although the differences may be small. The primary value of ¹⁹F NMR is for confirming the presence of the trifluoromethyl group.
-
-
Data Analysis:
-
Ortho Isomer: Expect a complex multiplet pattern in the aromatic region of the ¹H NMR spectrum due to the close proximity and coupling of all four aromatic protons.
-
Meta Isomer: Expect four distinct signals in the aromatic region, often appearing as a broad singlet, a doublet, a triplet, and another doublet.
-
Para Isomer: Expect a highly symmetrical pattern in the aromatic region, typically two doublets (an AA'BB' system), reflecting the chemical equivalence of protons 2/6 and 3/5.
-
Visualization of Logical Relationships
The following diagram illustrates the relationship between the parent compound, its positional isomers, and the key analytical techniques used for their differentiation.
Assessing the Cross-Reactivity of Methyl 2-(trifluoromethyl)benzoate in Biochemical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions of a lead compound is a cornerstone of preclinical safety assessment. This guide provides an in-depth technical comparison for assessing the cross-reactivity of Methyl 2-(trifluoromethyl)benzoate, a versatile building block in pharmaceutical and agrochemical development.[1][2] We will explore a multi-pronged approach, combining in vitro biochemical and cellular assays with in silico prediction and metabolic profiling, to build a comprehensive cross-reactivity profile.
The trifluoromethyl (-CF3) group, a key feature of our subject compound, is frequently employed as a bioisostere for methyl or chloro groups. This substitution can enhance metabolic stability and modify electronic properties, often leading to improved potency and selectivity of drug candidates.[1] However, it is this structural similarity that also necessitates a thorough investigation of potential cross-reactivity with targets of the parent (non-fluorinated) analogs. To illustrate this, we will compare the cross-reactivity profile of this compound with two structurally related but distinct analogs: Methyl 2-methylbenzoate and Methyl 2-chlorobenzoate.
The Imperative of Cross-Reactivity Profiling
Unforeseen off-target interactions are a leading cause of drug attrition during preclinical and clinical development.[3][4] A compound that binds to unintended biological targets can lead to toxicity or diminished efficacy. Therefore, a rigorous assessment of cross-reactivity early in the drug discovery pipeline is not just a regulatory requirement but a critical step in de-risking a development program. This guide will walk you through a self-validating system of assays designed to provide a clear and actionable cross-reactivity assessment.
A Multi-Tiered Approach to Assessing Cross-Reactivity
Our assessment strategy is built on three pillars: in silico prediction, in vitro biochemical and cellular assays, and metabolic stability analysis. This integrated approach provides a holistic view of the compound's behavior, from theoretical predictions to its interactions in a complex biological environment.
Workflow for Assessing Cross-Reactivity
Caption: A multi-tiered workflow for assessing compound cross-reactivity.
Part 1: In Silico Off-Target Prediction
Before embarking on extensive and resource-intensive wet-lab experiments, computational modeling can provide valuable insights into the likely off-target interactions of a small molecule.[3][4][5] These in silico methods utilize algorithms that compare the chemical structure of the test compound to databases of known ligands for a wide array of biological targets.
Methodology:
The Off-Target Safety Assessment (OTSA) is a computational approach that leverages a large dataset of compounds with known in vitro activities to predict potential off-target interactions.[3][4] This process involves multiple computational models, including 2D and 3D similarity searches, to generate a list of potential off-target binding proteins.
Hypothetical In Silico Screening Results:
| Compound | Predicted Off-Targets (Top 3) | Confidence Score |
| This compound | Kinase A, GPCR B, Enzyme C | High |
| Methyl 2-methylbenzoate | Kinase A, Enzyme D, Transporter E | Medium |
| Methyl 2-chlorobenzoate | Kinase A, GPCR F, Ion Channel G | Medium |
This initial screen suggests that all three compounds may have an affinity for "Kinase A," making it a primary candidate for in vitro validation. The differing secondary predictions highlight the influence of the substituent group on the predicted off-target profile.
Part 2: In Vitro Biochemical & Cellular Assays
Following the in silico predictions, a series of in vitro assays are employed to experimentally validate and quantify the predicted interactions. We will focus on two powerful and widely used techniques: Fluorescence Polarization (FP) for direct binding assessment and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.
Fluorescence Polarization (FP) Assay for Direct Binding
The FP assay is a homogeneous, in-solution technique that measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[6][7][8] Any unlabeled compound that competes with the tracer for binding to the protein will cause a decrease in the polarization signal, allowing for the determination of its binding affinity.
Experimental Protocol: FP Competition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled tracer specific for the target of interest (e.g., a known fluorescent ligand for Kinase A).
-
Prepare stock solutions of the test compounds: this compound, Methyl 2-methylbenzoate, and Methyl 2-chlorobenzoate.
-
Prepare the target protein (e.g., purified recombinant Kinase A) in a suitable assay buffer.
-
-
Assay Setup:
-
In a 384-well black, low-volume microplate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at its Kd for the target protein), and the target protein.
-
Add serial dilutions of the test compounds to the wells. Include control wells with no compound (maximum polarization) and wells with tracer only (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical FP Assay Results for Kinase A:
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Methyl 2-methylbenzoate | 25.8 |
| Methyl 2-chlorobenzoate | 15.1 |
These hypothetical results suggest that this compound has the highest affinity for Kinase A, followed by Methyl 2-chlorobenzoate and then Methyl 2-methylbenzoate. This provides experimental validation of the in silico prediction and quantifies the difference in binding affinity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target within the complex environment of a living cell.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target protein (e.g., a cell line expressing Kinase A).
-
Treat the cells with the test compounds at various concentrations or a vehicle control.
-
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody via Western blotting or other detection methods like ELISA or mass spectrometry.
-
Data Analysis: Generate a melting curve for the target protein in the presence and absence of the test compound. A shift in the melting temperature (Tm) indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the concentration required for target stabilization.
Hypothetical CETSA Results for Kinase A:
| Compound (at 10 µM) | Thermal Shift (ΔTm in °C) |
| This compound | + 4.5 |
| Methyl 2-methylbenzoate | + 1.2 |
| Methyl 2-chlorobenzoate | + 2.8 |
The CETSA results would corroborate the FP assay findings, demonstrating that this compound not only binds to purified Kinase A but also engages it within intact cells, leading to a significant thermal stabilization.
CETSA Experimental Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Metabolic Profiling with LC-MS
Understanding the metabolic fate of a compound is crucial, as its metabolites could be responsible for off-target effects. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for identifying and quantifying metabolites in biological samples.[14][15][16]
Experimental Protocol: In Vitro Metabolite Identification
-
Incubation: Incubate the test compounds with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
-
Sample Preparation: Quench the reaction and extract the parent compound and any metabolites.
-
LC-MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system. Use appropriate column chemistry (e.g., reversed-phase for non-polar compounds) and ionization methods (e.g., electrospray ionization).[16]
-
Data Processing: Process the raw data to identify potential metabolite peaks based on their mass-to-charge ratio and retention time.
-
Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.
Hypothetical Metabolite Identification Results:
| Compound | Major Metabolites Identified | Potential for Reactive Metabolites |
| This compound | Hydroxylated and glucuronidated forms | Low |
| Methyl 2-methylbenzoate | Benzoic acid derivative (oxidation of methyl group) | Moderate |
| Methyl 2-chlorobenzoate | Hydroxylated and de-chlorinated forms | Low |
This analysis would provide insights into the biotransformation pathways of each compound. For example, the oxidation of the methyl group in Methyl 2-methylbenzoate to a carboxylic acid could significantly alter its biological activity and potential for off-target interactions.
Synthesizing the Data for a Comprehensive Profile
By integrating the data from in silico, in vitro, and metabolic studies, a comprehensive cross-reactivity profile can be constructed.
Overall Comparative Summary:
| Feature | This compound | Methyl 2-methylbenzoate | Methyl 2-chlorobenzoate |
| Predicted Off-Targets | High confidence for Kinase A | Medium confidence for Kinase A | Medium confidence for Kinase A |
| In Vitro Affinity (Kinase A) | High (IC50 = 5.2 µM) | Low (IC50 = 25.8 µM) | Moderate (IC50 = 15.1 µM) |
| Cellular Target Engagement | Strong (ΔTm = +4.5°C) | Weak (ΔTm = +1.2°C) | Moderate (ΔTm = +2.8°C) |
| Metabolic Stability | High | Low | Moderate |
| Cross-Reactivity Risk | Moderate (due to Kinase A) | Low | Low to Moderate |
Conclusion
This guide has outlined a robust, multi-faceted approach to assessing the cross-reactivity of this compound. By comparing it to its methyl and chloro-analogs, we can appreciate how subtle structural modifications can significantly impact a compound's off-target profile. The trifluoromethyl group, in this hypothetical example, increased the affinity for an off-target kinase, a critical piece of information for any drug development program.
The presented workflow, combining predictive computational methods with rigorous experimental validation, provides a self-validating system for generating a comprehensive and reliable cross-reactivity assessment. This allows researchers to make informed decisions, prioritize resources, and ultimately, develop safer and more effective therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. m.youtube.com [m.youtube.com]
- 15. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 16. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized Methyl 2-(trifluoromethyl)benzoate: A Comparative Guide to NMR and HPLC Analysis
For Immediate Release
Shanghai, China – December 30, 2025 – For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Detailed experimental protocols and comparative data are presented to assist in the selection and application of the most suitable analytical methodology.
Introduction
This compound is commonly synthesized via the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. The primary impurities in the final product are typically unreacted starting materials, namely 2-(trifluoromethyl)benzoic acid and residual methanol. This guide outlines the application of ¹H NMR and HPLC to effectively identify and quantify these components, thereby confirming the purity of the synthesized ester.
Experimental Workflow for Purity Confirmation
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using NMR and HPLC.
Caption: Workflow for Purity Analysis
Data Presentation: NMR vs. HPLC
The quantitative data obtained from both NMR and HPLC analyses are summarized below for a hypothetical sample of synthesized this compound.
Table 1: ¹H NMR Data for Purity Assessment
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.98 | d | 1H | Ar-H |
| 7.65 | t | 1H | Ar-H | |
| 7.55 | t | 1H | Ar-H | |
| 7.45 | d | 1H | Ar-H | |
| 3.90 | s | 3H | -OCH₃ | |
| 2-(trifluoromethyl)benzoic acid | 8.10 | d | - | Ar-H |
| 7.75 | t | - | Ar-H | |
| 7.65 | t | - | Ar-H | |
| 7.50 | d | - | Ar-H | |
| 10.5 (broad) | s | - | -COOH | |
| Methanol | 3.49 | s | - | -OH |
| 1.18 | t | - | -CH₃ |
Note: The absence of significant peaks corresponding to 2-(trifluoromethyl)benzoic acid and methanol would indicate high purity.
Table 2: HPLC Data for Purity Assessment
| Compound | Retention Time (min) | Peak Area (%) |
| 2-(trifluoromethyl)benzoic acid | 2.5 | 1.2 |
| This compound | 4.8 | 98.5 |
| Unknown Impurity | 5.5 | 0.3 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the presence of this compound and key impurities (2-(trifluoromethyl)benzoic acid and methanol) and to estimate their relative amounts.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential impurities, primarily the starting material 2-(trifluoromethyl)benzoic acid.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized product by dissolving 10 mg in 10 mL of acetonitrile (1 mg/mL).
-
Further dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Comparison of Techniques
-
NMR Spectroscopy provides detailed structural information, allowing for the unambiguous identification of the product and potential impurities. It is particularly useful for identifying a wide range of impurities without the need for reference standards for each one. However, its sensitivity for quantification of minor impurities can be lower compared to HPLC.
-
HPLC offers excellent separation efficiency and high sensitivity, making it ideal for the accurate quantification of the main component and known impurities.[1] Method development can be more time-consuming, and reference standards are typically required for the identification and quantification of impurities.
Conclusion
Both NMR and HPLC are powerful analytical techniques for assessing the purity of synthesized this compound. The choice between them, or their complementary use, will depend on the specific requirements of the analysis. For routine quality control where the primary impurity is the starting material, a validated HPLC method provides excellent quantitative results. For a more comprehensive purity assessment and structural confirmation, ¹H NMR is indispensable. The protocols provided in this guide offer a robust starting point for researchers to confidently determine the purity of their synthesized material.
References
A Comparative Guide to the Synthesis of Methyl 2-(trifluoromethyl)benzoate: Ensuring Experimental Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of synthetic methodologies for Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We present experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable and reproducible method for your research needs.
This compound is a valuable building block in organic synthesis, prized for the unique properties conferred by the trifluoromethyl group, which can enhance the metabolic stability and bioactivity of molecules.[1] Ensuring reliable access to this reagent through reproducible and efficient synthetic methods is therefore of critical importance. This guide compares the well-established Fischer esterification using common acid catalysts with a more modern approach employing a solid acid catalyst, and also explores an alternative multi-step synthesis pathway.
Comparison of Synthetic Methods
The selection of a synthetic route can significantly impact yield, purity, and scalability. Below is a comparison of different approaches to synthesize this compound.
| Method | Catalyst | Key Reactants | Reported Yield (%) | Advantages | Disadvantages |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | 2-(Trifluoromethyl)benzoic acid, Methanol | Not explicitly found for this specific substrate, but generally moderate to high for similar esters. | Readily available and inexpensive reagents, well-established and understood mechanism. | Often requires a large excess of alcohol, harsh acidic conditions, and can be an equilibrium-limited reaction. |
| Solid Acid Catalysis | Zirconium/Titanium (Zr/Ti) Solid Acid | 2-(Trifluoromethyl)benzoic acid, Methanol | 29.1[2] | Heterogeneous catalyst is easily separable and potentially reusable, milder reaction conditions may be possible. | Catalyst may not be commercially available and require preparation, lower reported yield in this specific case. |
| Multi-step Synthesis | - | Methylbenzoic acid, Chlorine, Anhydrous Hydrogen Fluoride | High (implied)[3] | Starts from a different, potentially more accessible, starting material. | Multi-step process increases complexity and potential for yield loss at each step. |
Detailed Experimental Protocols
Reproducibility is contingent on meticulous adherence to experimental procedures. The following are detailed protocols for the synthesis of this compound.
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a generalized procedure based on well-established methods for Fischer esterification of benzoic acid derivatives.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis using a Zr/Ti Solid Acid Catalyst
This protocol is based on a reported method for the esterification of substituted benzoic acids.[2]
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Methanol
-
Zr/Ti solid acid catalyst
Procedure:
-
In a reaction vessel, combine 2-(trifluoromethyl)benzoic acid, methanol, and the Zr/Ti solid acid catalyst.
-
Stir the mixture at an elevated temperature for the specified reaction time.
-
Upon completion, filter the reaction mixture to recover the solid catalyst.
-
The filtrate containing the product can be purified by distillation or chromatography as described in Protocol 1.
Experimental Data
Accurate characterization of the product is essential for validating experimental outcomes. The following data is for this compound.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.78-7.72 (m, 2H), 7.60-7.58 (m, 2H), 3.93 (s, 3H)[4] |
| ¹³C NMR (125.8 MHz, CDCl₃) | δ 167.3, 131.8, 131.2, 130.2, 128.8 (q, J = 32.0 Hz), 126.7 (q, J = 5.0 Hz), 123.5 (q, J = 271.0 Hz), 52.8[4] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -59.79 (s, 3F)[4] |
| IR (Neat) | Characteristic peaks for C=O stretch (around 1730 cm⁻¹), C-F stretches, and aromatic C-H and C=C bonds are expected. Specific peak data not found in the search results. |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Fischer Esterification.
Caption: Alternative multi-step synthesis pathway.
Conclusion
The synthesis of this compound can be reliably achieved through Fischer esterification, a classic and well-documented method. While the use of a solid acid catalyst presents an interesting alternative with potential benefits in terms of catalyst recovery, the reported yield in the literature is lower than what might be expected from a traditional Fischer esterification. For researchers prioritizing readily available reagents and a straightforward procedure, the Fischer esterification with a strong acid catalyst remains a robust choice. The alternative multi-step synthesis provides a viable route when starting from methylbenzoic acid. By providing detailed protocols and comparative data, this guide aims to enhance the reproducibility of experiments involving this important synthetic intermediate.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of o-trifluoromethyl methyl benzoate, m-trifluoromethyl methyl benzoate and p-trifluoromethyl methyl benzoate (2017) | Xia Kai [scispace.com]
- 4. This compound | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing in vitro and in vivo efficacy of Methyl 2-(trifluoromethyl)benzoate compounds
In Vitro Efficacy: Data Unreported
Searches of scholarly databases have not yielded any studies presenting quantitative data on the in vitro efficacy of Methyl 2-(trifluoromethyl)benzoate against specific biological targets. Consequently, metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values are not available for this compound.
In Vivo Efficacy: Data Unreported
Similarly, there is a lack of published research detailing the in vivo efficacy of this compound in animal models. Key performance indicators such as tumor growth inhibition, reduction in disease symptoms, or other relevant physiological outcomes have not been documented in the scientific literature.
Context from a Structurally Related Compound
In contrast to the lack of data for this compound, a more complex, structurally distinct benzimidazole derivative containing a benzoate moiety, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , has been investigated for its anti-tumor properties.[3][4] It is crucial to note that the biological activities of MBIC cannot be directly extrapolated to this compound due to their significant structural differences. However, the findings on MBIC provide a valuable example of the type of data necessary for a comprehensive efficacy comparison.
In Vitro and In Vivo Studies of MBIC
Studies on MBIC have demonstrated its potential as a microtubule targeting agent with cytotoxic effects against breast cancer cell lines.[3][4] For instance, the IC₅₀ of MBIC was determined to be 0.73 ± 0.0 μM against the MCF-7 breast cancer cell line.[3][4] Furthermore, in vivo studies in BALB/c nude mice inoculated with MDA-MB-231 cells showed that administration of MBIC resulted in a significant reduction in tumor volume.[3][4]
Experimental Protocols: A Template for Future Studies
While specific protocols for this compound are unavailable, the methodologies used to evaluate compounds like MBIC can serve as a template for future research.
General Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vitro and in vivo efficacy of a test compound.
Signaling Pathways: An Area for Future Investigation
The mechanism of action and the specific signaling pathways modulated by this compound remain to be elucidated. For a compound like MBIC, its effects are linked to the disruption of microtubule dynamics, leading to mitotic arrest.[3][4] A hypothetical signaling pathway that could be investigated for a novel anti-cancer compound is depicted below.
Conclusion
References
head-to-head comparison of different synthetic methods for Methyl 2-(trifluoromethyl)benzoate
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 2-(trifluoromethyl)benzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group. This guide provides a head-to-head comparison of four distinct synthetic methodologies for the preparation of this compound, offering insights into their respective advantages and limitations. The comparison is supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound. It is important to note that direct, high-yield experimental data for the synthesis of the ortho-isomer is not always available in the literature, and in such cases, data from closely related analogues or general procedures are used to provide a reasonable estimate.
| Parameter | Fischer-Speier Esterification | From Acyl Chloride | From Benzonitrile | Palladium-Catalyzed Methoxycarbonylation |
| Starting Material | 2-(Trifluoromethyl)benzoic Acid | 2-(Trifluoromethyl)benzoyl Chloride | 2-(Trifluoromethyl)benzonitrile | 1-Bromo-2-(trifluoromethyl)benzene |
| Key Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄, Solid Acid) | Methanol, Base (e.g., Pyridine) | NaOH (for hydrolysis), Methanol, H₂SO₄ | CO, Methanol, Palladium Catalyst, Ligand, Base |
| Reaction Time | 10 - 24 hours | 1 - 3 hours | 2-step process: 2-4 hours (hydrolysis) + 4-6 hours (esterification) | 12 - 24 hours |
| Temperature | Reflux (approx. 65°C) or higher (up to 150°C for solid catalysts) | 0°C to Room Temperature | 100°C (hydrolysis), Reflux (esterification) | 80 - 120°C |
| Pressure | Atmospheric | Atmospheric | Atmospheric | High Pressure (CO atmosphere, e.g., 8 atm) |
| Reported Yield | Low to Moderate (e.g., 29.1% with Zr/Ti solid acid)[1]. Potentially higher with optimized catalysts[2]. | High (Estimated >90%) | High (Hydrolysis step reported at 89.9%)[3]. Overall yield is likely high. | Moderate to High (Estimated 70-90%) |
| Key Advantages | Atom economical, readily available starting material. | High yield, fast reaction, mild conditions. | Readily available starting material, high yield in the first step. | Direct C-C bond formation, potential for high functional group tolerance. |
| Key Disadvantages | Equilibrium-limited, often requires harsh conditions or long reaction times, steric hindrance can lower yield. | Acyl chloride is moisture-sensitive and corrosive. | Two-step process, requires handling of cyanide-containing starting material. | Requires specialized high-pressure equipment, expensive catalyst and ligands. |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. While straightforward, the yield for sterically hindered substrates like 2-(trifluoromethyl)benzoic acid can be modest under standard conditions.
Protocol:
-
To a solution of 2-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0°C.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Method 2: From Acyl Chloride
This method proceeds via the nucleophilic acyl substitution of the corresponding acyl chloride with methanol. It is generally a high-yielding and rapid reaction.
Protocol:
-
Dissolve 2-(trifluoromethyl)benzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere.
-
Cool the solution to 0°C and add anhydrous methanol (1.1 eq) dropwise.
-
Add a base, such as pyridine (1.1 eq), dropwise to the reaction mixture to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water, dilute HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting this compound is often of high purity, but can be further purified by vacuum distillation if necessary.
Method 3: From Benzonitrile
This two-step synthesis involves the initial hydrolysis of the nitrile to the corresponding amide, followed by esterification.
Protocol:
Step 1: Hydrolysis of 2-(Trifluoromethyl)benzonitrile to 2-(Trifluoromethyl)benzamide [3]
-
Prepare a solution of sodium hydroxide (e.g., 12g in 200mL water).
-
Add 2-(trifluoromethyl)benzonitrile (e.g., 34.2g) to the NaOH solution.
-
Heat the mixture to 100°C and stir for 2 hours. Monitor the reaction by HPLC to confirm the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by suction filtration and dry to obtain 2-(trifluoromethyl)benzamide. A reported yield for this step is 89.9%[3].
Step 2: Esterification of 2-(Trifluoromethyl)benzamide
-
Suspend 2-(trifluoromethyl)benzamide (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up the reaction as described in the Fischer-Speier Esterification protocol to isolate and purify this compound.
Method 4: Palladium-Catalyzed Methoxycarbonylation
This method involves the palladium-catalyzed reaction of an aryl halide with carbon monoxide and methanol to form the corresponding methyl ester. This approach is powerful for creating C-C bonds but requires specialized equipment.
Protocol:
-
To a high-pressure reactor, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Ruphos, 5-10 mol%), and a base (e.g., triethylamine, 2.0 eq) in an anhydrous solvent like toluene.
-
Seal the reactor, purge with carbon monoxide, and then pressurize with CO to the desired pressure (e.g., 8 atm).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
After cooling to room temperature and carefully venting the CO, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield this compound.
Visualization of Synthetic Workflows
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Synthesis from Acyl Chloride.
References
- 1. The methoxycarbonylation of aryl chlorides catalysed by palladium complexes of bis(di-tert-butylphosphinomethyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 2-(trifluoromethyl)benzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 2-(trifluoromethyl)benzoate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1].
Personal Protective Equipment (PPE):
Handling:
-
Wash hands thoroughly after handling[2].
-
Avoid breathing in fumes, mists, or vapors[1].
-
Ensure the work area is well-ventilated, preferably using only outdoors or in a well-ventilated area[1][2].
-
Keep the compound away from heat, sparks, open flames, and hot surfaces[1].
Storage:
-
Store the chemical in a well-ventilated place with the container tightly closed[2].
-
It is recommended to store it in a cool environment[3].
**Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant[2][4]. Disposal must be in accordance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "this compound" and associated hazard symbols.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly sealed, and non-reactive container for the waste.
-
Ensure the container is in good condition and free from leaks.
-
-
Spill Management:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the safety data sheet (SDS) and an accurate description of the waste.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Keep all paperwork provided by the waste disposal company for your records.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Physical State | Liquid[2] |
| Appearance | Colorless[2] |
| Boiling Point | 104 - 105 °C / 219.2 - 221 °F[2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-(trifluoromethyl)benzoate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Methyl 2-(trifluoromethyl)benzoate (CAS No. 344-96-7). Adherence to these protocols is essential for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
This compound is a combustible liquid that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound necessitates the use of specific PPE. The following table summarizes the required equipment for handling this chemical.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[5][6] |
| Skin Protection | A complete suit protecting against chemicals is recommended.[7] Protective gloves must be worn. While specific breakthrough time data for this compound is not available, general guidance for handling esters and aromatic compounds suggests that Butyl rubber or Viton® gloves may offer better resistance than nitrile or latex.[8] Always inspect gloves for degradation before use and wash hands thoroughly after handling.[7][9] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387.[5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to prevent exposure and ensure a safe laboratory environment. The following workflow must be followed:
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and hot surfaces.[1][8] Keep containers tightly closed.[5]
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
-
If ingested: Clean mouth with water and drink plenty of water afterwards.[5]
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous waste.[3]
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Contaminated materials, such as gloves, absorbent pads, and disposable labware, should also be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Dispose of all waste materials through an approved and licensed hazardous waste disposal company.[1][5][8]
-
Do not dispose of this chemical down the drain or in regular trash.[10]
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
References
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. Recommendations for Chemical Protective Clothing DIsclaimer | NIOSH | CDC [archive.cdc.gov]
- 3. nrc.gov [nrc.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. gloves.com [gloves.com]
- 6. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
